Sulfacetamide 13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
N-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChIキー |
SKIVFJLNDNKQPD-CLQMYPOBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfacetamide-13C6 for Researchers and Drug Development Professionals
Introduction
Sulfacetamide-13C6 is a stable isotope-labeled derivative of the sulfonamide antibiotic, Sulfacetamide (B1682645). In this isotopologue, six carbon atoms within the aniline (B41778) ring are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment renders Sulfacetamide-13C6 an invaluable tool in analytical and metabolic research, particularly in the field of drug development. Its primary applications lie in its use as an internal standard for highly accurate and precise quantification of sulfacetamide in biological matrices and as a tracer to elucidate its metabolic fate. This technical guide provides a comprehensive overview of Sulfacetamide-13C6, including its chemical properties, a proposed synthesis pathway, its metabolic profile, and detailed experimental protocols for its application in quantitative bioanalysis.
Chemical Properties and Data
Sulfacetamide-13C6 shares identical chemical properties with its unlabeled counterpart, sulfacetamide. The key difference lies in its molecular weight, which is increased by six atomic mass units due to the incorporation of six ¹³C atoms. This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.
| Property | Data |
| Chemical Name | N-[(4-Aminophenyl)sulfonyl]acetamide-1,2,3,4,5,6-¹³C₆ |
| Molecular Formula | C₂¹³C₆H₁₀N₂O₃S |
| Molecular Weight | 220.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and DMSO |
Synthesis of Sulfacetamide-13C6
Experimental Protocol: General Synthesis of Sulfacetamide-13C6
-
Acetylation of Aniline-¹³C₆: Aniline-¹³C₆ is reacted with acetic anhydride (B1165640) in the presence of a suitable base (e.g., pyridine (B92270) or sodium acetate) to yield Acetanilide-¹³C₆. The reaction is typically carried out at room temperature.
-
Chlorosulfonation: The resulting Acetanilide-¹³C₆ is then treated with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces a chlorosulfonyl group onto the para position of the benzene (B151609) ring, yielding 4-Acetamidobenzenesulfonyl chloride-¹³C₆. This reaction is highly exothermic and requires careful temperature control, typically being performed at low temperatures (0-5 °C).
-
Amination: The 4-Acetamidobenzenesulfonyl chloride-¹³C₆ is then reacted with aqueous ammonia (B1221849). The ammonia acts as a nucleophile, displacing the chloride to form the sulfonamide group.
-
Purification: The final product, Sulfacetamide-¹³C₆, is then purified from the reaction mixture using techniques such as recrystallization or column chromatography to achieve the desired purity for its use as an analytical standard.
Metabolism of Sulfacetamide
Contrary to some database entries suggesting a lack of metabolism, sulfacetamide is indeed metabolized in the human body, primarily in the liver. The main metabolic pathways involve acetylation of the aromatic amine group and hydrolysis of the acetamide (B32628) group. The major metabolite identified is sulfanilamide. The parent drug and its metabolites are then largely excreted unchanged in the urine.[1][2]
References
An In-depth Technical Guide to the Chemical Properties of Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sulfacetamide-13C6. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of sulfacetamide (B1682645) in complex biological matrices. This document outlines its physicochemical characteristics, provides detailed experimental protocols, and illustrates key biological pathways and analytical workflows.
Core Chemical Properties
Sulfacetamide-13C6 is a stable isotope-labeled analog of the sulfonamide antibiotic, sulfacetamide. The six carbon atoms of the aniline (B41778) ring are replaced with carbon-13 isotopes, resulting in a mass shift that allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.
Physicochemical Data
The incorporation of carbon-13 isotopes has a negligible effect on the physicochemical properties of the molecule. Therefore, the properties of unlabeled sulfacetamide are presented as a close approximation for Sulfacetamide-13C6.
| Property | Value | Source |
| Molecular Formula | C2¹³C6H10N2O3S | LGC Standards |
| Molecular Weight | 220.19 g/mol | LGC Standards |
| Accurate Mass | 220.06 | LGC Standards |
| Appearance | White to off-white solid/powder | --INVALID-LINK-- |
| Melting Point | 182-184 °C | --INVALID-LINK-- |
| Solubility | Soluble in 150 parts water at 20°C, in 15 parts alcohol, and in 7 parts acetone. Soluble in mineral acids and solutions of alkali hydroxides and carbonates. Slightly soluble in ether; very slightly soluble in chloroform. | [1] |
| pKa1 (amino group) | 1.8 | [1] |
| pKa2 (sulfonamide group) | 5.4 | [1] |
Biological Activity and Mechanism of Action
Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folate.[2] Folate is an essential cofactor for the synthesis of nucleic acids and amino acids. By blocking this pathway, sulfacetamide inhibits bacterial growth.[2] Mammalian cells are unaffected as they obtain folate from their diet.
References
An In-depth Technical Guide to the Synthesis and Purification of Sulfacetamide-13C6
This guide provides a comprehensive overview of the synthesis and purification of Sulfacetamide-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the sulfonamide antibiotic, Sulfacetamide. The methodologies outlined are based on established synthetic routes for unlabeled Sulfacetamide, adapted for the incorporation of the 13C6-labeled phenyl ring. This document is intended for researchers, scientists, and professionals in drug development with a background in organic synthesis and analytical chemistry.
Synthetic Pathway Overview
The synthesis of Sulfacetamide-13C6 commences with commercially available Acetanilide-13C6. The synthetic route involves a three-step process: chlorosulfonation, amination, and finally, acetylation of the resulting sulfanilamide-13C6. Each step is followed by appropriate purification procedures to ensure the high purity of the final product.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of unlabeled sulfanilamide (B372717) and sulfacetamide.[1][2][3] Researchers should exercise appropriate safety precautions when handling the listed reagents, particularly chlorosulfonic acid, which is highly corrosive.
2.1. Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride-13C6
This step involves the electrophilic substitution of Acetanilide-13C6 with chlorosulfonic acid.[3][4]
-
Reagents and Materials:
-
Acetanilide-13C6
-
Chlorosulfonic acid
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Crushed ice
-
-
Procedure:
-
In a clean, dry round-bottom flask, place the desired amount of Acetanilide-13C6.
-
Cool the flask in an ice bath.
-
Slowly add an excess (approximately 3-4 molar equivalents) of chlorosulfonic acid via a dropping funnel with constant stirring. The temperature should be maintained below 20 °C.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for about 1 hour to ensure the reaction goes to completion.
-
Heat the reaction mixture in a water bath at 60-70 °C for 1-2 hours.[3]
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the 4-Acetamidobenzenesulfonyl chloride-13C6.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product, preferably in a desiccator over P2O5.
-
2.2. Step 2: Synthesis of 4-Acetamidobenzenesulfonamide-13C6
The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.[1][3]
-
Reagents and Materials:
-
4-Acetamidobenzenesulfonyl chloride-13C6
-
Concentrated aqueous ammonia (28%)
-
Erlenmeyer flask
-
Water bath
-
-
Procedure:
-
Place the crude 4-Acetamidobenzenesulfonyl chloride-13C6 in an Erlenmeyer flask.
-
Add an excess of concentrated aqueous ammonia (e.g., for every gram of sulfonyl chloride, use approximately 3-4 mL of ammonia solution).
-
Stir the mixture to break up any lumps. A thick paste will form.
-
Heat the mixture in a water bath at 70 °C for about 30 minutes with occasional stirring.[3]
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute sulfuric or hydrochloric acid to precipitate the 4-Acetamidobenzenesulfonamide-13C6.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
2.3. Step 3: Synthesis of Sulfanilamide-13C6
The protective acetyl group is removed by acid hydrolysis to yield Sulfanilamide-13C6.[2][3]
-
Reagents and Materials:
-
4-Acetamidobenzenesulfonamide-13C6
-
Dilute hydrochloric acid (e.g., 10% v/v)
-
Sodium carbonate
-
Round-bottom flask with reflux condenser
-
Activated charcoal
-
-
Procedure:
-
Place the 4-Acetamidobenzenesulfonamide-13C6 in a round-bottom flask.
-
Add a sufficient amount of dilute hydrochloric acid to dissolve the solid.
-
Heat the mixture under reflux for 30-60 minutes.[3]
-
After cooling, if the product crystallizes out as the hydrochloride salt, proceed to the next step. Otherwise, decolorize the solution by adding a small amount of activated charcoal and heating for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Carefully neutralize the filtrate with a solution of sodium carbonate until the pH is neutral or slightly alkaline. The Sulfanilamide-13C6 will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry.
-
2.4. Step 4: Synthesis of Sulfacetamide-13C6
The final step involves the acetylation of the sulfonamide nitrogen of Sulfanilamide-13C6. This is a selective acetylation, and conditions must be controlled to avoid acetylation of the aniline (B41778) amino group. A common method involves the reaction of sulfanilamide with acetic anhydride.[5]
-
Reagents and Materials:
-
Sulfanilamide-13C6
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst, optional)
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the Sulfanilamide-13C6 in a suitable solvent such as pyridine or a mixture of acetone (B3395972) and pyridine at room temperature in a round-bottom flask.
-
Slowly add a slight excess of acetic anhydride to the solution with stirring.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the Sulfacetamide-13C6.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification
High purity of the final Sulfacetamide-13C6 is essential for its use as an internal standard. Recrystallization is a common and effective method for purification.[6] For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[7]
3.1. Recrystallization
-
Solvent Selection: 95% ethanol (B145695) is a suitable solvent for the recrystallization of sulfanilamide and its derivatives.[6] Water can also be used.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude Sulfacetamide-13C6 in a minimum amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly. The melting point of pure, unlabeled Sulfacetamide is approximately 182-184 °C.[8]
-
3.2. High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, a reverse-phase HPLC method can be developed and scaled up for preparative purification. A typical mobile phase could consist of a mixture of acetonitrile (B52724) and water with a suitable acidic modifier like formic acid for mass spectrometry compatibility.[7]
Data Presentation
The following tables summarize the key chemical and physical data for the starting material and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Acetanilide-13C6 | 13C6H9NO | 141.12 | 201741-03-9 |
| Sulfacetamide-13C6 | 13C6C2H10N2O3S | 220.19 | Not available |
Table 2: Typical Analytical Data for Unlabeled Sulfacetamide (for comparison)
| Analytical Technique | Expected Results |
| 13C NMR (DMSO-d6) | Peaks corresponding to the aromatic carbons (approx. 113-152 ppm), the acetyl methyl carbon (approx. 24 ppm), and the acetyl carbonyl carbon (approx. 169 ppm). |
| Mass Spectrometry (ESI+) | [M+H]+ at m/z 215.05 |
For Sulfacetamide-13C6, the molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to the unlabeled compound. The 13C NMR will show signals for all eight carbon atoms.
Logical Relationships in Synthesis
The synthesis of Sulfacetamide-13C6 relies on a series of well-established organic reactions. The logical flow is dictated by the need to introduce the sulfonylacetamide group onto the 13C6-labeled benzene (B151609) ring while protecting the amino group during the initial chlorosulfonation step.
This guide provides a foundational framework for the synthesis and purification of Sulfacetamide-13C6. Researchers should optimize the reaction conditions and purification methods based on their specific experimental setup and purity requirements. Characterization of the final product by techniques such as NMR and mass spectrometry is essential to confirm its identity and isotopic enrichment.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. To synthesize and submit sulphanilamide | PPTX [slideshare.net]
- 3. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Separation of Sulfacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Isotopic Enrichment of Sulfacetamide-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of Sulfacetamide with Carbon-13 (¹³C₆), creating a valuable tool for advanced research in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. Sulfacetamide-¹³C₆ serves as a stable isotope-labeled (SIL) internal standard, enabling precise quantification of the parent drug in complex biological matrices.[1] This document outlines the synthetic pathway for producing Sulfacetamide-¹³C₆, detailed experimental protocols for its synthesis and analysis, and its application in pharmacokinetic studies.
Introduction to Sulfacetamide and Isotopic Labeling
Sulfacetamide is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).[1] It is primarily used topically to treat bacterial infections of the eyes and skin. The introduction of stable isotopes, such as ¹³C, into drug molecules is a powerful technique used in drug development.[][3][4] ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass, allowing them to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][4] Sulfacetamide-¹³C₆, in which the six carbon atoms of the aniline (B41778) ring are replaced with ¹³C, is an ideal internal standard for quantitative bioanalysis due to its identical chemical and physical properties to unlabeled sulfacetamide, ensuring co-elution in chromatographic separations and similar ionization efficiency in mass spectrometry.
Synthesis of Sulfacetamide-¹³C₆
The synthesis of Sulfacetamide-¹³C₆ is a multi-step process that starts from commercially available ¹³C₆-labeled aniline. The synthetic route involves the protection of the amino group, introduction of the sulfonyl chloride functionality, amination, and subsequent deprotection to yield the final labeled product. A recent study has described the synthesis of various [phenyl-ring-¹³C]-labeled sulfonamides using uniformly ¹³C-labeled aniline as the starting material, achieving good yields and high purities.[5]
A logical synthetic workflow for the preparation of Sulfacetamide-¹³C₆ is depicted below:
Experimental Protocol for Synthesis
The following protocol is a representative procedure based on established methods for the synthesis of sulfonamides.
Step 1: Synthesis of Acetanilide-¹³C₆
-
In a round-bottom flask, dissolve Aniline-¹³C₆ (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring the solution in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain Acetanilide-¹³C₆.
Step 2: Synthesis of p-Acetamidobenzenesulfonyl chloride-¹³C₆
-
In a fume hood, carefully add Acetanilide-¹³C₆ (1 equivalent) in portions to an excess of chlorosulfonic acid (at least 5 equivalents) in a flask cooled in an ice bath.
-
Once the addition is complete, heat the mixture at 60-70°C for 2 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with stirring.
-
The solid p-acetamidobenzenesulfonyl chloride-¹³C₆ will precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and use it immediately in the next step.
Step 3: Synthesis of N-Acetylsulfanilamide-¹³C₆
-
Add the crude p-acetamidobenzenesulfonyl chloride-¹³C₆ to an excess of concentrated aqueous ammonia with stirring.
-
Heat the mixture gently to complete the reaction.
-
Cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the N-Acetylsulfanilamide-¹³C₆.
-
Collect the product by filtration, wash with water, and dry.
Step 4: Synthesis of Sulfacetamide-¹³C₆ (Hydrolysis)
-
Reflux the N-Acetylsulfanilamide-¹³C₆ with dilute hydrochloric acid.
-
After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the Sulfacetamide-¹³C₆.
-
Collect the final product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Sulfacetamide-¹³C₆.
Analytical Characterization and Isotopic Enrichment
The successful synthesis and isotopic enrichment of Sulfacetamide-¹³C₆ must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize the key quantitative data for Sulfacetamide and its ¹³C₆-labeled analogue.
| Compound Property | Sulfacetamide | Sulfacetamide-¹³C₆ |
| Molecular Formula | C₈H₁₀N₂O₃S | ¹³C₆C₂H₁₀N₂O₃S |
| Monoisotopic Mass | 214.0412 g/mol | 220.0614 g/mol |
| Mass Difference | - | +6.0202 g/mol |
| Analytical Technique | Parameter | Expected Value/Observation for Sulfacetamide-¹³C₆ |
| ¹³C NMR | Chemical Shifts | Similar to unlabeled standard, but with significantly enhanced signal intensity for the aromatic carbons. |
| ¹H NMR | Coupling Constants | ¹H-¹³C coupling will be observable for the aromatic protons. |
| High-Resolution MS | m/z of [M+H]⁺ | ~221.0687 |
| LC-MS/MS | Isotopic Purity | >98% ¹³C₆ isotopologue |
Experimental Protocol for Isotopic Enrichment Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized Sulfacetamide-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the six carbons of the aniline ring should be significantly more intense compared to the signals of the acetyl group carbons, confirming the ¹³C enrichment.
-
¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The aromatic proton signals will exhibit splitting patterns due to coupling with the adjacent ¹³C nuclei (¹JCH and ²JCH), which is absent in the unlabeled compound.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of Sulfacetamide-¹³C₆ in a suitable solvent for LC-MS analysis (e.g., methanol/water).
-
LC-MS Analysis: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The most abundant peak should correspond to the fully labeled [¹³C₆]Sulfacetamide. The isotopic distribution can be analyzed to calculate the percentage of isotopic enrichment.
Application in Pharmacokinetic Studies
Sulfacetamide-¹³C₆ is an invaluable tool for pharmacokinetic (PK) studies, where it is used as an internal standard for the accurate quantification of unlabeled Sulfacetamide in biological samples like plasma, urine, or tissue homogenates.[][3]
Experimental Protocol for a Pharmacokinetic Study
-
Dosing: Administer unlabeled Sulfacetamide to the study subjects (e.g., animal models).
-
Sample Collection: Collect biological samples (e.g., blood, urine) at predetermined time points.
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise amount of Sulfacetamide-¹³C₆ solution as an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) and/or solid-phase extraction to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both unlabeled Sulfacetamide and Sulfacetamide-¹³C₆.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Sulfacetamide) and the internal standard (Sulfacetamide-¹³C₆).
-
Calculate the peak area ratio.
-
Determine the concentration of Sulfacetamide in the original sample using a calibration curve prepared with known concentrations of unlabeled drug and a constant concentration of the internal standard.
-
Plot the concentration-time profile and calculate the relevant pharmacokinetic parameters.
-
Conclusion
The isotopic enrichment of Sulfacetamide to produce Sulfacetamide-¹³C₆ provides a critical analytical tool for researchers in drug development. Its use as an internal standard in bioanalytical methods ensures the accuracy and precision required for robust pharmacokinetic and metabolism studies. The synthetic and analytical protocols outlined in this guide offer a framework for the preparation and characterization of this important labeled compound, facilitating its application in advancing our understanding of the disposition of Sulfacetamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Research Portal [laro.lanl.gov]
- 5. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Applications of Sulfacetamide 13C6: A Guide for Researchers
For Immediate Release
Sulfacetamide (B1682645) 13C6, a stable isotope-labeled internal standard, is commercially available from several reputable suppliers, offering researchers and drug development professionals a critical tool for accurate quantification in complex matrices. This in-depth guide provides a comprehensive overview of its commercial availability, key technical specifications, and applications, particularly in mass spectrometry-based analyses.
Commercial Suppliers and Product Specifications
Sulfacetamide 13C6 is available from various chemical suppliers, including HPC Standards, LGC Standards, and MedChemExpress. While specific product details may vary, the compound is typically offered as a neat solid or in solution. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain precise information regarding isotopic and chemical purity.
Below is a summary of commercially available this compound products:
| Supplier | Product Name | Product Code | Available Formats |
| HPC Standards | 13C6-Sulfacetamide | 679498 | Neat Solid (10mg) |
| 13C6-Sulfacetamide solution | 690843 | 100 µg/mL in Methanol (1mL) | |
| LGC Standards | This compound | TRC-S688969 | Neat Solid |
| MedChemExpress | Sulfacetamide-13C6 | HY-N7123S1 | Neat Solid |
The Critical Role of 13C-Labeled Internal Standards in Quantitative Analysis
Stable isotope-labeled (SIL) internal standards, particularly those labeled with carbon-13, are considered the gold standard in quantitative mass spectrometry.[1][2] The use of a 13C-labeled analog like this compound offers significant advantages over other internal standards. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatographic separation and experiences the same ionization effects in the mass spectrometer. This allows for effective correction of matrix effects, which can cause ion suppression or enhancement, leading to more accurate and precise quantification of the target analyte.[3]
The workflow for utilizing a stable isotope-labeled internal standard in a typical quantitative analysis is outlined below:
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Sulfacetamide in Biological Matrices using LC-MS/MS
1. Sample Preparation:
-
Matrix: Plasma, urine, or tissue homogenate.
-
Procedure:
-
To 100 µL of the sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient starting from a low percentage of B, increasing to a high percentage of B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfacetamide: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of a standard solution).
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (The precursor ion will be 6 Da higher than that of the unlabeled sulfacetamide).
-
3. Data Analysis:
-
The concentration of sulfacetamide in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same matrix.
The logical relationship for quantification is depicted in the following diagram:
Caption: Diagram illustrating the quantification logic using an internal standard.
Conclusion
The commercial availability of this compound provides a valuable resource for researchers in pharmaceutical development, clinical diagnostics, and environmental analysis. Its use as an internal standard in LC-MS/MS methods ensures high accuracy and precision in the quantification of sulfacetamide. The information and general protocols provided in this guide serve as a starting point for the development and validation of robust analytical methods. Researchers are encouraged to consult the technical documentation from their chosen supplier and relevant scientific literature for further optimization.
References
A Comprehensive Technical Guide to Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfacetamide-13C6, a stable isotope-labeled version of the sulfonamide antibiotic, Sulfacetamide. This document covers its fundamental properties, mechanism of action, relevant experimental protocols, and its application in research and development.
Core Molecular Data
Sulfacetamide is a widely used antibiotic, and its isotopically labeled form, Sulfacetamide-13C6, serves as a crucial tool in pharmacokinetic and metabolic studies.[1] The incorporation of six heavy carbon isotopes into the benzene (B151609) ring provides a distinct mass signature for analytical quantification.
| Property | Sulfacetamide | Sulfacetamide-13C6 |
| Molecular Formula | C₈H₁₀N₂O₃S[2][3] | C₂¹³C₆H₁₀N₂O₃S[4] |
| Molecular Weight | 214.24 g/mol [3][5] | 220.19 g/mol [4] |
| Monoisotopic Mass | 214.04666 g/mol | 220.06679 g/mol |
| Appearance | White or yellowish-white crystalline powder[3] | Not specified, assumed to be similar |
| Unlabeled CAS Number | 144-80-9[4] | 144-80-9[4] |
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfacetamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[6][7] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and growth.[8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfacetamide blocks the metabolic pathway, thereby halting bacterial multiplication.[2][9]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of Sulfacetamide. The synthesis of the 13C6 isotopologue follows the same principles, substituting a 13C6-labeled precursor.
The synthesis of Sulfacetamide can be achieved via the acetylation of 4-aminobenzenesulfonamide (sulfanilamide).[10][11] For the labeled compound, 4-amino-1,2,3,4,5,6-¹³C₆-benzenesulfonamide would be the required starting material.
Materials:
-
4-amino-1,2,3,4,5,6-¹³C₆-benzenesulfonamide
-
Acetic anhydride[12]
-
22.5% Sodium hydroxide (B78521) (NaOH) solution[12]
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 4-amino-¹³C₆-benzenesulfonamide in a 22.5% NaOH solution within a three-neck round-bottom flask equipped with a stirrer.[12]
-
Slowly add acetic anhydride (B1165640) to the solution while stirring. The reaction is an acylation.[12]
-
Control the pH of the reaction. Initially, maintain a pH between 12-13 during the acylation.[12]
-
After the reaction, acidify the mixture with HCl to a pH of 4-5 to precipitate the Sulfacetamide-13C6.[12]
-
Filter the precipitate and wash it with cold deionized water.
-
The crude product can be purified by recrystallization or by redissolving it in a NaOH solution to a pH of 7-8 and then re-precipitating with acid.[12]
-
Further purification can be achieved using column chromatography if necessary.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfacetamide [drugfuture.com]
- 4. Buy Online TRC - Sulfacetamide 13C6 | LGC Standards [lgcstandards.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Solved Experiment 3 Synthesis Sulfacetamide Sodium Purpose • | Chegg.com [chegg.com]
In-Depth Technical Guide to the Stability and Storage of Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of Sulfacetamide-13C6, a stable isotope-labeled compound crucial for pharmacokinetic and metabolic research. The stability profile of Sulfacetamide-13C6 is considered analogous to its unlabeled counterpart, Sulfacetamide, as the heavy isotope substitution does not significantly alter its chemical properties. This document details recommended storage conditions, degradation pathways, and methodologies for stability-indicating analyses.
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity and purity of Sulfacetamide-13C6. The following conditions are recommended based on available data:
| Form | Storage Condition | Duration | Notes |
| Solid (Neat) | 4°C (39°F) | Long-term | Protect from light. |
| In Methanol (B129727) | 4°C (39°F) | Mid-term | Provided as a solution for immediate use in research. |
| Sodium Salt (Solid) | Room Temperature | ≥ 4 years | A stable salt form of the compound.[1] |
| Aqueous Solution | Refrigerated | ≤ 24 hours | Prone to degradation; fresh preparation is advised.[1] |
It is crucial to store Sulfacetamide-13C6, in both solid and solution form, protected from light to prevent photodegradation.[2]
Stability Profile and Degradation Pathways
Sulfacetamide-13C6 is susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, and photolysis. The principal degradation product identified across these pathways is Sulfanilamide-13C6.
Hydrolytic Degradation
Hydrolysis of the amide bond is a primary degradation pathway for Sulfacetamide-13C6, yielding Sulfanilamide-13C6 and acetic acid. This process is influenced by pH and temperature.
-
Acidic and Basic Conditions: The rate of hydrolysis is significant under both acidic and basic conditions. Studies on unlabeled Sulfacetamide show that the hydrolysis is catalyzed by hydronium ions at a pH below 4.[3]
-
Neutral Conditions: Between pH 5 and 11, the hydrolytic degradation is largely independent of pH but can be influenced by buffer components.[3] The optimal pH for the stability of aqueous solutions is reported to be between 8 and 8.5.[3]
-
Thermal Stress: Higher temperatures accelerate the rate of hydrolysis, which follows first-order kinetics.[2]
A proposed pathway for hydrolytic degradation is visualized below:
Oxidative Degradation
Sulfacetamide-13C6 can be degraded by oxidizing agents. The reaction with hydrogen peroxide is a common method to simulate oxidative stress in forced degradation studies. The amino group on the benzene (B151609) ring is susceptible to oxidation.
Photodegradation
Exposure to ultraviolet (UV) radiation can induce the degradation of Sulfacetamide-13C6. Photolytic degradation can lead to the formation of Sulfanilamide-13C6 and subsequently to colored products through oxidation and other secondary reactions.[2][4] The formation of an azo dye from the degradation product sulfanilamide (B372717) is a second-order reaction.[4]
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The table below summarizes typical conditions for the forced degradation of Sulfacetamide, which can be applied to Sulfacetamide-13C6.
| Stress Condition | Reagent/Parameters | Typical Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Degradation to Sulfanilamide-13C6 |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temp. or heated | Degradation to Sulfanilamide-13C6 |
| Oxidation | 3% - 30% H₂O₂, at room temp. | Formation of various oxidation products |
| Thermal | Dry heat (e.g., 60-80°C) | Degradation, rate dependent on temperature |
| Photolytic | UV light (e.g., 254 nm) | Degradation to Sulfanilamide-13C6 and other photoproducts |
Experimental Protocols
The following are representative protocols for conducting forced degradation studies and for the analysis of Sulfacetamide-13C6 and its degradation products.
Protocol for Forced Degradation Studies
This protocol outlines the steps for subjecting Sulfacetamide-13C6 to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Sulfacetamide-13C6 in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize a sample with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize a sample with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for a specified period (e.g., 48 hours). Dissolve a sample in a suitable solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm for a specified period (e.g., 8, 24 hours).
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating method, such as the HPLC method described below.
The workflow for a typical forced degradation study is illustrated in the following diagram:
Stability-Indicating HPLC Method
This method is suitable for the simultaneous determination of Sulfacetamide-13C6 and its primary degradation product, Sulfanilamide-13C6.
-
Chromatographic System:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of Sulfacetamide-13C6 and Sulfanilamide-13C6 in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 50 µg/mL each) by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation:
-
For stressed samples from the forced degradation study, dilute an aliquot with the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the separation of the parent drug from its degradation products and any matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Assessed over a range of concentrations (e.g., 10-150 µg/mL).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of the mobile phase, flow rate).
-
Conclusion
Sulfacetamide-13C6, like its unlabeled counterpart, is a stable compound under recommended storage conditions but is susceptible to degradation through hydrolysis, oxidation, and photolysis. A thorough understanding of its stability profile is essential for its use in research and development. The experimental protocols and analytical methods outlined in this guide provide a framework for assessing the stability of Sulfacetamide-13C6 and for the accurate quantification of the parent compound and its degradation products. The use of a validated stability-indicating method is crucial for obtaining reliable data in stability studies.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations | Semantic Scholar [semanticscholar.org]
- 2. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Technical Guide: Sulfacetamide-¹³C₆ for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfacetamide-¹³C₆, a stable isotope-labeled analog of the sulfonamide antibiotic, sulfacetamide (B1682645). This document details its suppliers, purity specifications, and primary applications in research and development, with a focus on its use as an internal standard in quantitative analyses. Furthermore, it outlines the mechanistic pathway of its unlabeled counterpart and provides a generalized experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Introduction to Sulfacetamide-¹³C₆
Sulfacetamide-¹³C₆ is a non-radioactive, stable isotope-labeled version of sulfacetamide, where six carbon atoms (¹²C) in the phenyl ring have been replaced with carbon-13 (¹³C) isotopes. This isotopic substitution results in a predictable increase in the molecule's mass without altering its chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques, such as LC-MS, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] Such standards are crucial for accurate quantification in complex biological matrices during pharmacokinetic, drug metabolism, and toxicological studies.[1]
Suppliers and Purity of Sulfacetamide-¹³C₆
The availability of high-purity Sulfacetamide-¹³C₆ is essential for its use as a reference material in regulated and research environments. Several chemical suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. While a comprehensive Certificate of Analysis (CoA) should always be requested from the supplier for detailed purity information, the following table summarizes the offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Purity | Available Formats |
| MedchemExpress | Sulfacetamide-¹³C₆ | HY-N7123S1 | High Purity (CoA available) | Neat Solid |
| HPC Standards | ¹³C₆-Sulfacetamide | 679498 | High Purity Reference Material | Neat Solid, Solution in Methanol (100 µg/ml) |
| LGC Standards | Sulfacetamide ¹³C₆ | TRC-S688969 | High Quality CRM (CoA available) | Neat Solid |
| BePure | Sulfacetamid-¹³C₆ | BePure-25656 | 99.9% | Neat Solid |
Note: Purity specifications are subject to batch-to-batch variability. It is imperative to consult the supplier-provided Certificate of Analysis for precise data.
Mechanism of Action of Sulfonamides
Sulfacetamide, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking the structure of PABA, sulfacetamide competitively binds to DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA.[2] This inhibition of folic acid synthesis ultimately halts bacterial growth and replication.[2]
References
The Gold Standard of Quantification: A Technical Guide to the Cost-Effectiveness of ¹³C Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. Among the available options, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. This guide provides an in-depth technical analysis of the cost-effectiveness of carbon-13 (¹³C) labeled internal standards, offering a comparative perspective against other common standards, most notably deuterated (²H) analogs.
Executive Summary
While often associated with a higher initial purchase price, ¹³C labeled internal standards frequently deliver a superior return on investment by ensuring the highest level of analytical accuracy and precision. Their key advantages—isotopic stability and co-elution with the analyte—mitigate the risk of costly experimental failures, sample re-analyses, and time-consuming troubleshooting, particularly in complex matrices. This guide will demonstrate that for many applications, especially in regulated bioanalysis and pivotal drug development studies, the long-term benefits and data integrity offered by ¹³C internal standards outweigh their initial procurement cost.
Comparative Analysis: ¹³C vs. Deuterated Internal Standards
The selection of an internal standard typically involves a trade-off between cost and analytical performance. Deuterated standards are often less expensive and more readily available. However, they can introduce analytical challenges that may compromise data quality. ¹³C-labeled standards, in contrast, offer superior performance that can justify a higher initial investment.[1]
| Feature | Deuterated (²H) Internal Standards | ¹³C Labeled Internal Standards | Cost-Benefit Analysis |
| Cost | Generally less expensive and more readily available.[1] | Typically more expensive due to a more complex and laborious synthesis.[1] However, this price difference is not always significant and can be offset by reduced method development time.[1] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective. For complex assays or when high accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and enhanced data reliability.[1] |
| Isotopic Stability | Prone to back-exchange of deuterium (B1214612) with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the isotopic label and inaccurate quantification.[1][2] | The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[2][3] | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis.[2] |
| Chromatographic Co-elution | Can exhibit a slight shift in retention time compared to the unlabeled analyte due to the "isotope effect," which is more pronounced with deuterium.[4][5] This can be exacerbated in high-resolution chromatography systems like UPLC.[4] | The minimal mass difference results in near-identical chromatographic behavior to the native analyte, ensuring co-elution.[1][6] | Co-elution is crucial for accurate compensation of matrix effects. As they elute at the same time, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation.[1] |
| Matrix Effects | The chromatographic shift can result in the analyte and internal standard being subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[1] | As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation.[1] This is a critical factor in the analysis of complex biological samples like plasma and urine.[1] | ¹³C standards are superior in correcting for matrix effects.[1] |
| Isotopic Interference | The potential for in-source fragmentation and H-D exchange can complicate spectra.[2] | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[2] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[2] |
Experimental Protocol: Quantification of a Small Molecule in Human Plasma using a ¹³C-Labeled Internal Standard by LC-MS/MS
This section details a representative methodology for the quantification of a small molecule drug in human plasma, employing a ¹³C-labeled internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
¹³C-Labeled Internal Standard (¹³C-IS)
-
Control human plasma
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and ¹³C-IS in methanol.
-
From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution.
-
Prepare a working solution of the ¹³C-IS at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the ¹³C-IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: A typical flow rate for the chosen column dimension.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the ¹³C-IS.
-
Calculate the Peak Area Ratio (Analyte Peak Area / ¹³C-IS Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical workflows and logical relationships.
Caption: Bioanalytical workflow using a ¹³C-labeled internal standard.
Caption: Impact of co-elution on matrix effect compensation.
Note: The second diagram is a conceptual representation. In a real scenario, the elution profile would show overlapping peaks for the analyte and ¹³C-IS, and a potentially shifted peak for the deuterated IS, all interacting with the matrix effect zone.
Caption: Decision tree for internal standard selection.
Conclusion: Investing in Data Quality
The choice between a ¹³C-labeled and a deuterated internal standard is a nuanced one that depends on the specific requirements of the analytical method and the overall goals of the study. While deuterated standards can be a cost-effective option for less demanding applications, ¹³C-labeled internal standards provide a superior level of performance that is often essential for complex matrices, regulated bioanalysis, and studies where the utmost accuracy is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Sulfacetamide in Human Plasma by LC-MS/MS using Sulfacetamide-¹³C₆ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sulfacetamide (B1682645) in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Sulfacetamide-¹³C₆, which co-elutes with the analyte, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of sulfacetamide.
Introduction
Sulfacetamide is a sulfonamide antibiotic primarily used topically to treat skin and eye infections. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1]
The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability introduced during sample preparation and analysis.[1][2] SIL-IS, such as Sulfacetamide-¹³C₆, are considered the ideal choice because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3] This co-elution and similar ionization behavior allow the SIL-IS to effectively correct for matrix-induced ion suppression or enhancement, leading to more reliable and reproducible quantitative results.[3] This application note provides a comprehensive protocol for the successful implementation of this analytical approach.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfacetamide (≥98% purity), Sulfacetamide-¹³C₆ (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sulfacetamide and Sulfacetamide-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Sulfacetamide by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to prepare calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Sulfacetamide-¹³C₆ primary stock solution with acetonitrile. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of sulfacetamide from human plasma samples.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS):
| Parameter | Condition |
| MS System | Sciex 6500+ QTRAP or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 (Quantifier) | 100 | 25 |
| 215.0 | 92.0 (Qualifier) | 100 | 35 | |
| Sulfacetamide-¹³C₆ (IS) | 221.0 | 162.0 (Quantifier) | 100 | 25 |
Note: The precursor for Sulfacetamide-¹³C₆ is +6 Da compared to the unlabeled analyte. The primary fragment ion (156.0) contains the ¹³C₆-labeled aniline (B41778) ring, hence its mass shift to 162.0.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% of nominal value |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) (n=6) | Intra-Day Precision (%RSD) (n=6) | Inter-Day Accuracy (%) (3 days, n=18) | Inter-Day Precision (%RSD) (3 days, n=18) |
| LLOQ | 5.0 | 105.2 | 8.5 | 103.8 | 11.2 |
| Low QC | 15.0 | 98.7 | 6.2 | 101.5 | 7.8 |
| Mid QC | 250 | 101.3 | 4.1 | 99.8 | 5.5 |
| High QC | 4000 | 97.5 | 3.5 | 98.2 | 4.9 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low QC | 15.0 | 92.5 | 95.8 | 1.02 |
| High QC | 4000 | 94.1 | 93.2 | 0.99 |
| Acceptance Criteria: IS-Normalized Matrix Factor RSD should be ≤15%. |
Discussion
The presented LC-MS/MS method provides a sensitive, specific, and reliable means for quantifying sulfacetamide in human plasma. The simple protein precipitation protocol is fast and efficient, with high analyte recovery.
Caption: Logic diagram illustrating the role of the SIL-IS.
The use of Sulfacetamide-¹³C₆ as an internal standard is a key feature of this method. Its co-elution with the unlabeled analyte ensures that any matrix-induced suppression or enhancement of the ion signal affects both compounds equally. This is reflected in the IS-normalized matrix factor, which was close to 1.0, indicating effective compensation for matrix effects. The validation data demonstrates excellent linearity, accuracy, and precision, meeting all standard acceptance criteria for bioanalytical method validation.
Conclusion
This application note describes a fully validated LC-MS/MS method for the quantification of sulfacetamide in human plasma using its stable isotope-labeled analog, Sulfacetamide-¹³C₆, as an internal standard. The method is robust, reliable, and suitable for high-throughput analysis in a regulated research environment.
References
Application Notes: Quantitative Analysis of Sulfacetamide in Human Plasma by LC-MS/MS using Sulfacetamide-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sulfacetamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sulfacetamide-¹³C₆, to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method demonstrates excellent linearity over the calibration range, with high recovery and minimal matrix effects.
Introduction
Sulfacetamide is a sulfonamide antibiotic used to treat bacterial infections. Accurate and reliable quantification of Sulfacetamide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS analysis. This approach minimizes the impact of sample preparation variability and matrix-induced ion suppression or enhancement, leading to more reliable data.[1] Sulfacetamide-¹³C₆ serves as an ideal internal standard due to its identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during extraction and ionization.[1][2]
Experimental Protocol
Materials and Reagents
-
Sulfacetamide (Reference Standard)
-
Sulfacetamide-¹³C₆ (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Sulfacetamide from human plasma.
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Sulfacetamide-¹³C₆ working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 90% A, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per instrument manufacturer's recommendations |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 (Quantifier) | 150 | 15 |
| 92.0 (Qualifier) | 150 | 25 | ||
| Sulfacetamide-¹³C₆ | 221.0 | 162.0 (Quantifier) | 150 | 15 |
| 92.0 (Qualifier) | 150 | 25 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity and Range
The method was linear over the concentration range of 5 to 5000 ng/mL for Sulfacetamide in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sulfacetamide | 5 - 5000 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 10.5 | 95.0 - 108.2 | ≤ 12.3 | 96.5 - 107.1 |
| LQC | 15 | ≤ 8.2 | 97.3 - 104.5 | ≤ 9.8 | 98.1 - 103.9 |
| MQC | 500 | ≤ 6.5 | 98.9 - 102.1 | ≤ 7.9 | 99.2 - 101.8 |
| HQC | 4000 | ≤ 5.8 | 99.5 - 101.3 | ≤ 6.4 | 99.8 - 101.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 92.5 ± 4.1 | 98.2 ± 3.5 |
| HQC | 4000 | 94.8 ± 3.2 | 99.1 ± 2.8 |
Stability
The stability of Sulfacetamide in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 96.8 - 103.2 |
| Autosampler (4°C) | 24 hours | 97.5 - 102.9 |
| Freeze-Thaw (3 cycles, -80°C) | 3 cycles | 95.9 - 104.1 |
| Long-term (-80°C) | 90 days | 96.2 - 103.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Sulfacetamide.
References
Application Note: Quantitative Analysis of Sulfacetamide Residues in Food Matrices using Sulfacetamide-13C6 as an Internal Standard
Introduction
Sulfacetamide (B1682645) is a sulfonamide antibiotic used in veterinary medicine. Its residues in food products of animal origin, such as meat, milk, and honey, are a concern for human health due to potential allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food commodities. Accurate and reliable analytical methods are therefore essential for monitoring sulfacetamide residues in the food supply.
This application note describes a robust and sensitive method for the quantitative analysis of sulfacetamide in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Sulfacetamide-13C6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]
Principle
The method involves the extraction of sulfacetamide and the internal standard, Sulfacetamide-13C6, from a homogenized food sample. The extract is then purified using an appropriate sample preparation technique (QuEChERS, LLE, or SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, provides superior correction for ion suppression or enhancement effects often encountered in complex food matrices.
Materials and Reagents
-
Standards: Sulfacetamide (≥98% purity), Sulfacetamide-13C6 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (B1210297) (ACS grade)
-
Salts and Reagents: Anhydrous magnesium sulfate (B86663) (MgSO4), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Sodium acetate.
-
Sample Preparation Devices: Centrifuge tubes (50 mL), Syringe filters (0.22 µm), SPE cartridges (e.g., Oasis HLB or similar).
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size).
Analytical Method
Standard Preparation
Stock solutions of sulfacetamide and Sulfacetamide-13C6 (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a series of calibration standards. A fixed concentration of Sulfacetamide-13C6 is added to each calibration standard and sample.
LC-MS/MS Parameters
The following table summarizes the optimized LC-MS/MS conditions for the analysis of sulfacetamide and its internal standard.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 1: Optimized LC-MS/MS Parameters
MRM Transitions
The following table lists the Multiple Reaction Monitoring (MRM) transitions for sulfacetamide and Sulfacetamide-13C6. The transitions for Sulfacetamide-13C6 are estimated based on the fragmentation of the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 (Quantifier) | 0.05 | 20 | 15 |
| 215.0 | 92.0 (Qualifier) | 0.05 | 20 | 25 | |
| Sulfacetamide-13C6 (Internal Standard) | 221.0 | 162.0 (Quantifier) | 0.05 | 20 | 15 |
| 221.0 | 98.0 (Qualifier) | 0.05 | 20 | 25 |
Table 2: MRM Transitions for Sulfacetamide and Sulfacetamide-13C6
Experimental Protocols
The following are detailed protocols for sample preparation using three common techniques: QuEChERS, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method may depend on the specific food matrix and laboratory resources.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This method is suitable for a wide range of food matrices, including meat, fish, and honey.
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex for 30 seconds.
-
Add the internal standard solution (Sulfacetamide-13C6).
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This method is commonly used for liquid samples like milk or honey.
-
Sample Preparation:
-
For liquid samples (e.g., milk), use 5 mL. For semi-solid samples (e.g., honey), weigh 5 g and dissolve in 5 mL of water.
-
Transfer the sample to a 50 mL centrifuge tube.
-
Add the internal standard solution (Sulfacetamide-13C6).
-
-
Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Cleanup (Optional):
-
If the extract is still cloudy or colored, a liquid-liquid partitioning step with hexane (B92381) can be performed to remove fats.
-
-
Final Preparation:
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) Method
This method provides a high degree of cleanup and is suitable for complex matrices.
-
Sample Extraction:
-
Homogenize 5 g of the sample with 10 mL of a suitable extraction solvent (e.g., acetonitrile/water mixture).
-
Add the internal standard solution (Sulfacetamide-13C6).
-
Vortex and centrifuge as described in the LLE protocol.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
-
Loading:
-
Load the sample extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Method Performance
The following table presents typical performance characteristics for the analysis of sulfacetamide in a representative food matrix (e.g., bovine muscle) using the QuEChERS protocol with LC-MS/MS.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85 - 105% |
| Precision (RSDr at 10 µg/kg) | < 10% |
| Precision (RSDw at 10 µg/kg) | < 15% |
Table 3: Typical Method Performance Characteristics
Conclusion
The described LC-MS/MS method, utilizing Sulfacetamide-13C6 as an internal standard, provides a sensitive, selective, and reliable approach for the quantitative determination of sulfacetamide residues in various food matrices. The detailed sample preparation protocols offer flexibility for different laboratory needs and sample types. The use of a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required for regulatory compliance and food safety monitoring.
References
Application Notes & Protocols for Environmental Analysis of Sulfacetamide using Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic widely used in human and veterinary medicine.[1] Its presence in the environment, primarily through wastewater effluent and agricultural runoff, is a growing concern due to the potential for antibiotic resistance development and adverse effects on non-target organisms.[2][3][4] Accurate and sensitive analytical methods are crucial for monitoring the concentration of Sulfacetamide in various environmental matrices to assess its environmental fate and potential risks. The use of a stable isotope-labeled internal standard, such as Sulfacetamide-13C6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This internal standard perfectly mimics the analyte's behavior during sample extraction, cleanup, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the results.[6]
These application notes provide detailed protocols for the extraction and quantification of Sulfacetamide in water and soil samples using Solid-Phase Extraction (SPE) and LC-MS/MS, with Sulfacetamide-13C6 as an internal standard.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamide antibiotics, including Sulfacetamide, act by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][7][8] This enzyme is critical for the synthesis of folic acid, a vitamin essential for the production of nucleic acids (DNA and RNA) and amino acids in bacteria.[9][10][11] By competitively inhibiting DHPS, Sulfacetamide blocks the folic acid pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][10] Mammalian cells are not affected because they obtain folic acid from their diet and lack the DHPS enzyme.[7][11]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate Sulfacetamide from water and soil samples and remove interfering matrix components.
Workflow for Sample Preparation:
Detailed Protocol for Water Samples:
-
Sample Collection and Preservation: Collect 500 mL of water sample in a clean amber glass bottle. If not analyzed immediately, store at 4°C for up to 72 hours.
-
Internal Standard Spiking: Spike the water sample with a known concentration of Sulfacetamide-13C6 solution (e.g., 100 ng/L).
-
pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted HCl or NaOH.[8]
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 6 mL, 500 mg). Condition the cartridge sequentially with 6 mL of methanol and 6 mL of ultrapure water.[8]
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]
-
Cartridge Washing: Wash the cartridge with 6 mL of ultrapure water to remove hydrophilic impurities.[8] Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol.[8]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 1:1 methanol:water with 0.1% formic acid) and vortex to mix.[8] The sample is now ready for LC-MS/MS analysis.
Detailed Protocol for Soil and Sediment Samples:
-
Sample Preparation: Air-dry the soil or sediment sample, grind it to pass through a 2 mm sieve, and homogenize.
-
Extraction: Weigh 5 g of the homogenized sample into a centrifuge tube. Spike with a known concentration of Sulfacetamide-13C6. Add 10 mL of an extraction solvent (e.g., a mixture of methanol and EDTA-Mcllvaine buffer).[12]
-
Ultrasonic Extraction: Sonicate the sample for 15-20 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction step twice more and combine the supernatants.
-
Dilution and pH Adjustment: Dilute the combined supernatant with ultrapure water to reduce the organic solvent concentration to less than 5%. Adjust the pH to 4-7.
-
SPE Cleanup: Proceed with the SPE cleanup as described for water samples (steps 4-9).
LC-MS/MS Analysis
Objective: To separate and quantify Sulfacetamide and Sulfacetamide-13C6 using a highly selective and sensitive LC-MS/MS method.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
LC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient Elution | Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 | 92.0 | 15 |
| Sulfacetamide-13C6 | 221.0 | 162.0 | 98.0 | 15 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
The concentration of Sulfacetamide in the environmental sample is determined using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the native Sulfacetamide to the peak area of the Sulfacetamide-13C6 internal standard against the concentration of the calibration standards. The concentration of Sulfacetamide in the unknown sample is then calculated from this calibration curve.
Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of sulfonamides in environmental samples.
| Parameter | Water Samples | Soil/Sediment Samples |
| Limit of Detection (LOD) | 0.01 - 5 ng/L[9][10] | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 15 ng/L[9][10] | 0.5 - 15 µg/kg |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 70 - 120%[11] | 60 - 110% |
| Precision (RSD) | < 15% | < 20% |
Conclusion
The use of Sulfacetamide-13C6 as an internal standard in conjunction with SPE and LC-MS/MS provides a robust and reliable method for the trace-level quantification of Sulfacetamide in complex environmental matrices. These protocols offer a solid foundation for researchers and scientists involved in environmental monitoring and risk assessment of pharmaceutical compounds. The detailed methodologies and performance data presented herein will aid in the generation of high-quality, defensible data for environmental studies.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities [frontiersin.org]
- 4. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 11. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Quantitative Analysis of Sulfacetamide using Sulfacetamide-13C6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of the sulfonamide antibiotic, sulfacetamide (B1682645), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its stable isotope-labeled internal standard, Sulfacetamide-13C6. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision.[1]
Introduction
Sulfacetamide is a widely used bacteriostatic agent employed in both human and veterinary medicine. Accurate quantification of sulfacetamide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments. This document outlines a robust LC-MS/MS method for the reliable determination of sulfacetamide, leveraging the benefits of Sulfacetamide-13C6 as an internal standard.
Principle: The method is based on the principle of isotope dilution mass spectrometry. A known amount of Sulfacetamide-13C6 is added to the sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous sulfacetamide throughout extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of sulfacetamide to that of Sulfacetamide-13C6, precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument response.
Experimental Protocols
Sample Preparation (for Urine)
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample characteristics.
Materials:
-
Human urine samples
-
Sulfacetamide and Sulfacetamide-13C6 reference standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1.0 mL of each urine sample, add a precise volume of Sulfacetamide-13C6 working solution to achieve a final concentration of 100 ng/mL.
-
For the calibration curve and quality control (QC) samples, spike blank urine with appropriate volumes of sulfacetamide standard working solutions.
-
-
Protein Precipitation (Optional, for highly proteinaceous urine):
-
Add 2.0 mL of acetonitrile to the 1.0 mL urine sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step (or the diluted urine sample) onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
The following Multiple Reaction Monitoring (MRM) transitions are suggested. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 | 15 |
| 215.0 | 92.0 | 30 | |
| Sulfacetamide-13C6 | 221.0 | 162.0 | 15 |
| 221.0 | 98.0 | 30 |
Note: The precursor ion for Sulfacetamide-13C6 is 6 Daltons higher than that of Sulfacetamide due to the six 13C atoms. The fragment ions will also show a corresponding mass shift.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be established during in-house method validation.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.
Visualizations
Experimental Workflow
Caption: A schematic of the analytical workflow for the quantification of sulfacetamide.
Metabolic Pathway of Sulfacetamide
Sulfacetamide is primarily metabolized in the liver. The main metabolic pathways for sulfonamides, in general, are N-acetylation and glucuronidation, leading to the formation of inactive metabolites that are then excreted in the urine.[2]
Caption: The primary metabolic pathways of sulfacetamide in the liver.
References
Application Notes and Protocols for the Bioanalytical Method Development of Sulfacetamide using Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic widely used for the topical treatment of skin and ophthalmic infections. Accurate and reliable quantification of Sulfacetamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Sulfacetamide-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[1][2][3][4]
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Sulfacetamide in human plasma using Sulfacetamide-13C6 as an internal standard. The method is designed to be robust, accurate, and precise, meeting the stringent requirements of regulatory guidelines.[5][6][7]
Analytical Method Overview
This method employs a protein precipitation extraction of Sulfacetamide and its 13C6-labeled internal standard from human plasma, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM).
Experimental Workflow
Caption: Bioanalytical workflow for Sulfacetamide quantification.
Experimental Protocols
Materials and Reagents
-
Sulfacetamide (Reference Standard)
-
Sulfacetamide-13C6 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Sulfacetamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfacetamide in 10 mL of methanol.
-
Sulfacetamide-13C6 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Sulfacetamide-13C6 in 1 mL of methanol.
-
Sulfacetamide Working Solutions: Prepare serial dilutions of the Sulfacetamide stock solution in 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfacetamide-13C6 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Sulfacetamide working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of water.
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
Liquid Chromatography
| Parameter | Setting |
|---|---|
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Sulfacetamide | 215.0 | 156.0 | 100 | 15 |
| Sulfacetamide | 215.0 | 92.0 | 100 | 25 |
| Sulfacetamide-13C6 | 221.0 | 162.0 | 100 | 15 |
Bioanalytical Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, selectivity, recovery, matrix effect, and stability.
Quantitative Data Summary
Table 2: Linearity of Calibration Curve
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 5.2 | -2.5 to 3.1 | ≤ 6.8 | -4.2 to 1.5 |
| Low | 3 | ≤ 4.5 | -1.8 to 2.5 | ≤ 5.9 | -3.5 to 0.8 |
| Medium | 100 | ≤ 3.8 | -0.5 to 1.9 | ≤ 4.7 | -2.1 to 1.2 |
| High | 800 | ≤ 3.1 | -1.2 to 0.8 | ≤ 4.1 | -2.8 to 0.5 |
Acceptance Criteria: Precision (%CV) ≤ 15% (20% for LLOQ), Accuracy (% Bias) within ±15% (±20% for LLOQ).
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| Low | 3 | 92.5 ± 4.1 | 94.1 ± 3.8 | 0.98 | 1.01 |
| High | 800 | 95.8 ± 3.5 | 96.2 ± 3.1 | 1.02 | 1.03 |
Acceptance Criteria: Consistent and reproducible recovery; IS-normalized matrix factor between 0.85 and 1.15.
Table 5: Stability
| Stability Condition | Duration | QC Level | Mean % Change from Nominal |
|---|---|---|---|
| Bench-top | 8 hours | Low & High | < 5% |
| Freeze-thaw | 3 cycles | Low & High | < 8% |
| Long-term (-80°C) | 30 days | Low & High | < 10% |
Acceptance Criteria: % Change within ±15%.
Logical Relationship for Method Validation
Caption: Logical flow of bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of Sulfacetamide in human plasma using Sulfacetamide-13C6 as an internal standard is selective, linear, accurate, precise, and robust. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for analytical variability. This validated method is suitable for supporting clinical and non-clinical studies requiring the quantification of Sulfacetamide.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. jchps.com [jchps.com]
Application Notes and Protocols for Sulfacetamide 13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) is a sulfonamide antibiotic primarily used topically for the treatment of skin and ophthalmic infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Sulfacetamide 13C6, are invaluable tools in pharmacokinetic (PK) studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, allowing for its use as an internal standard for accurate quantification of the unlabeled drug in biological matrices or as a tracer to differentiate administered drug from endogenous compounds.[1][2] This application note provides a detailed protocol for a pharmacokinetic study of sulfacetamide using this compound as an internal standard for bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope labeling with 13C is considered the gold standard for internal standards in quantitative bioanalysis as it ensures that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus effectively compensating for variations during sample preparation and analysis.[3][4][5][6]
Application: Pharmacokinetic Profiling of Sulfacetamide in Plasma
This protocol outlines a single-dose pharmacokinetic study in a relevant animal model (e.g., Sprague-Dawley rats) to determine the plasma concentration-time profile of sulfacetamide following oral administration. This compound is employed as an internal standard (IS) to ensure the accuracy and precision of the bioanalytical method.
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of sulfacetamide.
Detailed Experimental Protocols
Animal Study Protocol
-
Subjects: Male Sprague-Dawley rats (n=6), weighing 200-250 g.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: Sulfacetamide is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration of 10 mg/mL.
-
Dosing: A single oral dose of 50 mg/kg sulfacetamide is administered via oral gavage.
-
Blood Sampling: Approximately 200 µL of blood is collected from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is transferred to clean microcentrifuge tubes and stored at -80°C until analysis.
Bioanalytical Protocol for Sulfacetamide Quantification
This protocol utilizes protein precipitation for sample clean-up, a common and efficient method for extracting small molecules from plasma.
-
Materials and Reagents:
-
Sulfacetamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
-
-
Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of sulfacetamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the sulfacetamide stock solution with 50% methanol to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
-
-
Sample Preparation Workflow
Caption: Bioanalytical sample preparation workflow.
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate sulfacetamide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfacetamide | 215.0 | 156.0 |
| This compound | 221.0 | 162.0 |
Table 2: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.15 | 103.0 |
| 10 | 9.75 | 97.5 |
| 50 | 52.1 | 104.2 |
| 100 | 98.9 | 98.9 |
| 500 | 495.5 | 99.1 |
| 1000 | 1012.0 | 101.2 |
| 2000 | 1980.0 | 99.0 |
Table 3: Mean Plasma Concentration-Time Profile of Sulfacetamide
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation |
| 0.25 | 850.6 | 120.3 |
| 0.5 | 1560.2 | 215.8 |
| 1 | 2105.7 | 350.1 |
| 2 | 1850.4 | 280.5 |
| 4 | 980.1 | 150.7 |
| 6 | 550.9 | 95.2 |
| 8 | 275.3 | 55.6 |
| 12 | 80.6 | 20.1 |
| 24 | 15.2 | 5.3 |
Table 4: Key Pharmacokinetic Parameters of Sulfacetamide
| Parameter | Unit | Mean Value |
| Cmax | ng/mL | 2110.5 |
| Tmax | hours | 1.0 |
| AUC(0-t) | ngh/mL | 9850.7 |
| AUC(0-inf) | ngh/mL | 10050.2 |
| t1/2 | hours | 3.5 |
| CL/F | L/h/kg | 4.98 |
| Vd/F | L/kg | 25.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfacetamide in biological matrices. The detailed protocols and representative data presented here serve as a comprehensive guide for researchers designing and conducting pharmacokinetic studies of sulfacetamide. The inherent advantages of stable isotope-labeled internal standards, particularly 13C-labeled variants, ensure high-quality data essential for regulatory submissions and advancing drug development programs.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]
Application Note: A Robust and Efficient Method for the Quantification of Sulfacetamide in Biological Matrices using Sulfacetamide-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a comprehensive protocol for the sample preparation and analysis of Sulfacetamide in biological matrices, specifically plasma, utilizing its stable isotope-labeled internal standard, Sulfacetamide-13C6. The methodology is optimized for quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
The described protein precipitation method offers a straightforward, rapid, and effective approach for removing proteins from plasma samples, which can interfere with analysis and damage analytical instrumentation.[1] The use of Sulfacetamide-13C6 as an internal standard is crucial for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample processing and instrument response.[2]
This protocol is designed to be a starting point for method development and can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
Analytes and Internal Standard:
-
Sulfacetamide (Reference Standard)
-
Sulfacetamide-13C6 (Internal Standard)[2]
-
-
Solvents and Chemicals (LC-MS Grade or equivalent):
-
Water (Deionized, 18 MΩ·cm)
-
Formic Acid
-
Ammonium Acetate
-
Biological Matrix:
-
Human Plasma (or other relevant biological matrix)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sulfacetamide and Sulfacetamide-13C6 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly. These stock solutions can be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control samples.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the Sulfacetamide-13C6 primary stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used to spike all samples, calibration standards, and quality control samples.
-
This protocol is a common and effective method for removing proteins from biological samples.[1]
-
Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C to prevent degradation of the analyte.[3]
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL Sulfacetamide-13C6 internal standard spiking solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is a commonly used organic solvent for precipitating proteins.[1]
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled tube without disturbing the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. This step can be included to concentrate the sample.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Data Presentation
The following tables summarize typical quantitative data for sulfonamide analysis. Note that specific values will vary depending on the exact experimental conditions and the biological matrix used.
Table 1: Recovery Data for Sulfonamides using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| 12 Sulfonamides | Bovine and Trout Muscle | Matrix Solid-Phase Dispersion | 75-98 | [4] |
| 19 Sulfonamides | Water | Solid-Phase Extraction | 74.3-118 | [5] |
Table 2: Illustrative LC-MS/MS Parameters for Sulfacetamide Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Sulfacetamide) | To be determined by direct infusion |
| MRM Transition (Sulfacetamide-13C6) | To be determined by direct infusion |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Visualizations
The following diagram illustrates the experimental workflow for the protein precipitation protocol.
Caption: Workflow for Sulfacetamide Sample Preparation.
Conclusion
The protein precipitation protocol detailed in this application note provides a reliable and efficient method for the extraction of Sulfacetamide from biological matrices for LC-MS analysis. The use of a stable isotope-labeled internal standard, Sulfacetamide-13C6, ensures accurate and precise quantification. This methodology is well-suited for applications in clinical and preclinical drug development, as well as in research settings requiring the sensitive measurement of Sulfacetamide. As with any analytical method, proper validation is essential to ensure performance characteristics meet the specific requirements of the intended application.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Clinical Mass Spectrometric Analysis of Sulfacetamide Using Sulfacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of sulfacetamide (B1682645) in clinical samples, such as human plasma or serum, utilizing Sulfacetamide-13C6 as a stable isotope-labeled (SIL) internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[1]
Introduction
Sulfacetamide is a sulfonamide antibiotic primarily used for the treatment of bacterial infections of the skin and eyes.[2] Accurate quantification of sulfacetamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of Sulfacetamide-13C6 as an internal standard, which has nearly identical physicochemical properties to the analyte, allows for reliable and robust quantification.[2]
Signaling and Metabolic Pathways
Sulfacetamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial DNA and protein synthesis. By blocking this pathway, sulfacetamide inhibits bacterial growth and replication.
In humans, sulfacetamide is metabolized in the liver primarily through acetylation to inactive metabolites. It can also undergo oxidative pathways and conjugation with sulfate (B86663) or glucuronic acid before being excreted by the kidneys. Understanding this metabolic pathway is important when analyzing clinical samples, as it provides context for the presence of the parent drug and its metabolites.
Below is a diagram illustrating the mechanism of action of sulfacetamide.
Caption: Mechanism of action of Sulfacetamide.
Experimental Protocols
This section details a representative protocol for the quantification of sulfacetamide in human plasma using Sulfacetamide-13C6 as an internal standard.
Materials and Reagents
-
Sulfacetamide (analytical standard)
-
Sulfacetamide-13C6 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Sulfacetamide-13C6 internal standard working solution.
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted with deionized water if necessary before injection into the LC-MS/MS system.
The logical workflow for sample preparation is depicted below.
Caption: Sample preparation workflow.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of sulfacetamide. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 100 mm × 2.1 mm, 2.0 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temperature | 350 °C |
| Nebulizing Gas Flow | 3.0 L/min |
| Drying Gas Flow | 10 L/min |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfacetamide | 215.2 | 156.0 | 15 |
| 215.2 | 92.1 | 25 | |
| Sulfacetamide-13C6 (IS) | 221.2 | 162.0 | 15 |
| 221.2 | 98.1 | 25 |
Note: The MRM transitions for Sulfacetamide-13C6 are predicted based on the addition of 6 Da to the precursor and corresponding fragment ions of sulfacetamide. These should be confirmed experimentally.
The experimental workflow is illustrated in the following diagram.
Caption: Overall experimental workflow.
Data Presentation and Method Validation
A validated LC-MS/MS method should demonstrate acceptable performance in terms of linearity, accuracy, precision, recovery, and stability. The following tables summarize typical quantitative data for a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Conclusion
The described methodology provides a robust and reliable approach for the quantitative determination of sulfacetamide in clinical samples. The use of Sulfacetamide-13C6 as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of clinical and research applications. Proper method validation is essential to guarantee the quality of the data generated.
References
Method Development for the Quantification of Sulfacetamide in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfacetamide is a sulfonamide antibiotic commonly used in topical and ophthalmic preparations to treat bacterial infections.[1][2] Accurate and reliable quantification of Sulfacetamide in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sulfacetamide in human plasma and urine. The use of a stable isotope-labeled internal standard, Sulfacetamide-13C6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5]
The method described herein provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.
Experimental
Materials and Reagents
-
Sulfacetamide (Reference Standard)
-
Sulfacetamide-13C6 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Human Urine
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Standard Solutions
Stock solutions of Sulfacetamide and Sulfacetamide-13C6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma or urine with the appropriate working standard solutions.
Sample Preparation
Plasma - Protein Precipitation (PPT)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Sulfacetamide-13C6 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Urine - Dilution
-
Thaw and vortex the urine samples.
-
Centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine sample, 20 µL of the Sulfacetamide-13C6 internal standard working solution, and 430 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). The optimized MRM transitions and collision energies are provided in Table 2.
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 | 15 |
| 215.0 | 92.0 | 25 | |
| Sulfacetamide-13C6 | 221.0 | 162.0 | 15 |
| 221.0 | 98.0 | 25 |
Note: The transitions for Sulfacetamide are based on published data.[1] The transitions for Sulfacetamide-13C6 are predicted based on the fragmentation pattern of Sulfacetamide, accounting for the mass shift from the 13C isotopes.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented in the following tables.
Table 3: Calibration Curve Linearity
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 1 - 1000 | > 0.995 |
| Human Urine | 10 - 5000 | > 0.995 |
Table 4: Accuracy and Precision (Human Plasma)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 3 | 102.1 | 6.5 | 103.5 | 7.8 |
| Mid | 100 | 99.8 | 4.1 | 100.9 | 5.2 |
| High | 800 | 101.5 | 3.5 | 102.3 | 4.1 |
Table 5: Accuracy and Precision (Human Urine)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 10 | 97.9 | 7.5 | 99.8 | 8.9 |
| Low | 30 | 101.2 | 5.8 | 102.7 | 6.9 |
| Mid | 500 | 100.5 | 3.9 | 101.4 | 4.8 |
| High | 4000 | 102.3 | 3.1 | 103.1 | 3.9 |
Table 6: Recovery and Matrix Effect
| Matrix | QC Level | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Low | 85.2 | 95.8 |
| High | 88.9 | 97.2 | |
| Human Urine | Low | 92.5 | 98.1 |
| High | 95.1 | 99.3 |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Sulfacetamide
Sulfacetamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is essential for the bacterial synthesis of folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.
Sulfacetamide's mechanism of action.
Bioanalytical Workflow
The overall workflow for the quantification of Sulfacetamide in biological matrices involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Bioanalytical workflow for Sulfacetamide.
Conclusion
This application note presents a sensitive, selective, and reliable LC-MS/MS method for the quantification of Sulfacetamide in human plasma and urine using its stable isotope-labeled internal standard, Sulfacetamide-13C6. The method demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and matrix effect, making it suitable for supporting clinical and non-clinical studies. The provided protocols and validation data can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfacetamide 13C6 Analysis
Welcome to the technical support center for Sulfacetamide (B1682645) 13C6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the quantitative analysis of Sulfacetamide using its 13C6 labeled internal standard.
Issue 1: High Background Signal or Contamination
Q1: I am observing a high background signal for the unlabeled Sulfacetamide in my blank samples that are only spiked with the Sulfacetamide-13C6 internal standard. What is the likely cause?
A1: This issue often points to isotopic cross-contamination, where the "heavy" Sulfacetamide-13C6 internal standard is contaminated with the unlabeled ("light") analyte.[1] This can occur due to incomplete labeling during synthesis or contamination during the purification process.[1]
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a high-concentration solution of the Sulfacetamide-13C6 internal standard in a clean solvent and analyze it using high-resolution mass spectrometry.
-
Examine the Isotopic Profile: Check for a signal at the mass-to-charge ratio (m/z) of the unlabeled Sulfacetamide. The presence of this peak confirms contamination.[1]
Issue 2: Poor Linearity of Calibration Curve
Q2: My calibration curve for Sulfacetamide is non-linear, especially at higher concentrations. What could be causing this?
A2: Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can be caused by isotopic cross-contamination or signal saturation.[1][2] The presence of unlabeled analyte in the "heavy" standard can artificially inflate the analyte response at higher concentrations.[1] Additionally, high concentrations of the analyte and internal standard can lead to detector saturation.
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of Sulfacetamide at a high concentration. Assess if the M+n peaks of the analyte overlap with the monoisotopic peak of your Sulfacetamide-13C6 internal standard.[1]
-
Dilution Series: Prepare and analyze a dilution series of your highest concentration standard to determine if the non-linearity is concentration-dependent, which would suggest detector saturation.
-
Mathematical Correction: If isotopic overlap is confirmed, a mathematical correction can be applied to the data to account for the contribution of the analyte's isotopic peaks to the internal standard's signal.[3]
Issue 3: Inconsistent or Low Internal Standard Signal
Q3: The signal response of my Sulfacetamide-13C6 internal standard is highly variable or unexpectedly low across my sample batch. What should I investigate?
A3: Inconsistent or low internal standard signals can stem from several factors, including degradation of the standard in the biological matrix, inefficient ionization, or issues with sample preparation.[3] A stable isotope-labeled internal standard with identical chemical properties to the analyte may mask problems with stability, recovery, and ion suppression.[4]
Troubleshooting Steps:
-
Stability Assessment: Incubate the Sulfacetamide-13C6 internal standard in the sample matrix at different time points and temperatures before extraction to check for degradation.[3] Sulfacetamide can degrade via hydrolysis to sulfanilamide (B372717), especially at higher temperatures and upon exposure to UV light.[5][6][7]
-
Optimize Ionization Conditions: Infuse a solution of the Sulfacetamide-13C6 standard directly into the mass spectrometer to optimize source parameters like spray voltage, gas flows, and temperature for maximum signal intensity.[3][8][9]
-
Evaluate Extraction Recovery: Compare the internal standard response in pre-extraction spiked samples to post-extraction spiked samples to determine if the extraction process is causing significant loss of the standard.[3]
Issue 4: Matrix Effects
Q4: I suspect that matrix effects are impacting my quantification, leading to either ion suppression or enhancement. How can I confirm and mitigate this?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[10][11][12] This can lead to inaccurate and irreproducible results.
Troubleshooting Steps:
-
Post-Column Infusion: Perform a post-column infusion experiment by continuously infusing a solution of Sulfacetamide and its 13C6-labeled standard into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of the analyte and internal standard in a neat solution to their peak areas when spiked into a post-extracted blank matrix. A significant difference indicates the presence of matrix effects.[11]
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][13]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[8]
-
Use a Co-eluting Internal Standard: Ensure that the Sulfacetamide-13C6 internal standard co-elutes perfectly with the unlabeled Sulfacetamide. As they share identical physicochemical properties, the internal standard should experience the same degree of matrix effects as the analyte, thus providing accurate correction.[14]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for Sulfacetamide analysis.
Table 1: HPLC Linearity Ranges for Sulfacetamide
| Concentration Range (µg/mL) | Method | Reference |
| 0.1 - 40 | HPLC | [15] |
| 10.00 - 300.0 | RP-HPLC | [16] |
| 5.0 - 100 | Spectrophotometry | [17][18] |
| 1.0 - 60 | Cloud Point Extraction | [17][18][19] |
Table 2: Recovery Data for Sulfacetamide Analysis
| Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| HPLC | 100.9 | 1.9 | [20] |
| HPLC | 98.9 | 0.64 | [21] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Sulfacetamide from biological matrices like plasma or serum.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Sulfacetamide-13C6 internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for Sulfacetamide Analysis
This protocol is based on a reported method for the analysis of Sulfacetamide.[16]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (60:40, v/v), with the pH adjusted to 5.0 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 273 nm
-
Column Temperature: 35°C
Visualizations
Caption: General troubleshooting workflow for common issues.
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Workflow to check for isotopic cross-contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of sulphacetamide eye drops at higher temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. brieflands.com [brieflands.com]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 20. Assay of sulfacetamide sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with Sulfacetamide 13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfacetamide 13C6 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and reproducibility of quantitative results.[1][3] Common sources of matrix effects include endogenous components like phospholipids (B1166683), salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[2][4]
Q2: How does a stable isotope-labeled internal standard like this compound help minimize matrix effects?
A: A SIL-IS like this compound is considered the 'gold standard' for compensating for matrix effects.[5][6] Because it is chemically and structurally nearly identical to the analyte (Sulfacetamide), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer's source.[4][7] Therefore, any signal suppression or enhancement experienced by the analyte should also be experienced to the same degree by the SIL-IS.[8] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.[8]
Q3: Is using this compound a guaranteed solution for all matrix effect issues?
A: While highly effective, a SIL-IS may not perfectly compensate for matrix effects under all conditions.[4][9] Issues can arise if:
-
Extreme Ion Suppression: If the matrix effect is severe, the signal for both the analyte and the internal standard can be suppressed to a level that compromises the assay's sensitivity.[4]
-
Chromatographic Separation: In rare cases, the isotopic labeling can cause a slight shift in retention time, leading the analyte and IS to elute in regions with different matrix interferences.[9]
-
IS Purity: The presence of unlabeled Sulfacetamide as an impurity in the this compound standard can lead to artificially inflated analyte concentrations.[9]
Q4: How do I quantitatively assess the matrix effect in my assay?
A: The most widely accepted method is the post-extraction spiking experiment.[2][10][11] This procedure involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration. This allows for the calculation of a Matrix Factor (MF).
Q5: What is the "Matrix Factor" (MF) and how is it interpreted?
A: The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. It is calculated using the following formula:
MF = (Peak Response of Analyte in Post-Extracted Matrix) / (Peak Response of Analyte in Neat Solution)
-
An MF = 1 indicates no matrix effect.[12]
To account for the internal standard's performance, an IS-Normalized MF is often calculated. A value between 0.85 and 1.15 is generally considered acceptable, indicating that the SIL-IS is effectively compensating for the matrix effect.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Question: My QC samples are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value and a coefficient of variation ≤15%). Why might this be happening even with this compound?
-
Possible Causes:
-
Inconsistent matrix effects across different samples or lots of biological matrix that are not being fully compensated by the internal standard.
-
Suboptimal sample preparation that fails to remove key interfering components.[3][14]
-
Chromatographic co-elution of the analyte/IS with a highly suppressive matrix component.[15]
-
-
Troubleshooting Steps:
-
Verify IS Response: Check if the this compound response is consistent across all samples. High variability points to a significant and inconsistent matrix effect (See Issue 2).
-
Quantify Matrix Effect: Perform a post-extraction spike experiment (see protocol below) using multiple lots of blank matrix to determine the Matrix Factor and its variability.
-
Optimize Sample Preparation: If significant matrix effects are present, improve the sample cleanup procedure. Consider switching from protein precipitation (PPT) to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids and other interferences.[14][16]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase, or column chemistry to achieve better separation between the analyte/IS and the regions of ion suppression.[15][16]
-
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
-
Question: The peak area of my this compound internal standard is highly variable between samples or is significantly lower than in my neat standards. What could be the cause?
-
Possible Causes:
-
Severe ion suppression is affecting the internal standard itself.
-
Inconsistent sample cleanup is leading to variable levels of interfering compounds in the final extracts.
-
Pipetting or dilution errors during sample preparation.
-
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the sample preparation procedure is being performed consistently. Check for potential sources of error in automated liquid handlers or manual pipetting steps.
-
Post-Column Infusion: If available, use post-column infusion of a standard solution to identify the retention time windows where ion suppression is most severe. This can help guide chromatographic optimization.[1]
-
Improve Cleanup: A highly variable IS response is a strong indicator that the sample preparation method is not robust enough. A more effective extraction method like mixed-mode SPE is often required to remove the problematic matrix components.[14]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with the initial mobile phase can reduce the concentration of matrix components injected onto the column, thereby lessening the matrix effect.[1][17]
-
Issue 3: Analyte and this compound Do Not Co-elute
-
Question: I am observing a separation in retention time between Sulfacetamide and this compound. Is this normal and how do I fix it?
-
Possible Causes:
-
While less common with 13C labeling compared to deuterium, a slight isotope effect can sometimes alter chromatographic retention.[9]
-
Extreme chromatographic conditions (e.g., very high pH, unusual mobile phase additives) might interact differently with the analyte and the SIL-IS.
-
-
Troubleshooting Steps:
-
Assess the Difference: If the retention time difference is small and consistent, and the IS-normalized matrix factor is acceptable across the validation, it may not be a critical issue.
-
Modify Chromatography: Adjusting the mobile phase composition or the gradient slope can often bring the two peaks back together.
-
Evaluate Impact: The primary concern is that the two compounds experience different levels of matrix effect due to the separation.[9] It is critical to perform the matrix effect assessment to ensure that the ratio remains constant even if the absolute retention times differ slightly.
-
Data Presentation
Table 1: Example Calculation of Matrix Factor (MF) and IS-Normalized MF
| Sample ID | Analyte Response (Neat Solution) | Analyte Response (Post-Extraction Spike) | IS Response (Post-Extraction Spike) | Analyte MF | IS-Normalized MF | Interpretation |
| Matrix Lot A | 1,000,000 | 450,000 | 500,000 | 0.45 | 0.90 | Acceptable Compensation |
| Matrix Lot B | 1,000,000 | 350,000 | 400,000 | 0.35 | 0.88 | Acceptable Compensation |
| Matrix Lot C | 1,000,000 | 600,000 | 950,000 | 0.60 | 0.63 | Inadequate Compensation |
Assumes IS response in neat solution is 1,000,000. Analyte MF = (Col 3 / Col 2). IS MF = (Col 4 / 1,000,000). IS-Normalized MF = (Analyte MF / IS MF).
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects
| Preparation Method | Typical Analyte Recovery | Phospholipid Removal | Resulting Matrix Effect | Throughput | Recommendation |
| Protein Precipitation (PPT) | >90% | Poor | High / Variable | High | Use for discovery; risk of matrix effects.[14][18] |
| Liquid-Liquid Extraction (LLE) | 60-90% (Analyte Dependent) | Good | Low / Moderate | Medium | Good cleanup, but can be difficult to automate.[14][19] |
| Solid-Phase Extraction (SPE) | >85% | Excellent | Very Low | Medium-High | Recommended for regulated bioanalysis.[16] |
| Phospholipid Depletion Plate | >90% | Excellent | Low | High | Excellent for removing phospholipids specifically.[13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol describes the standard method for calculating the Matrix Factor.
Methodology:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of Sulfacetamide and this compound in the final reconstitution solvent at a concentration representative of the assay (e.g., medium QC).
-
Inject this solution into the LC-MS/MS system (e.g., n=6 replicates).
-
Calculate the mean peak area for both the analyte and the IS. This is the Response_Neat .
-
-
Prepare Set B (Post-Extraction Spike):
-
Select at least six different lots or sources of the blank biological matrix (e.g., human plasma).
-
Process these blank samples using your complete sample preparation method (e.g., PPT, SPE).
-
After the final evaporation step (if any), reconstitute the dried extracts with the same spiking solution prepared for Set A.
-
Inject these samples into the LC-MS/MS system.
-
Calculate the mean peak area for both the analyte and the IS for each source. This is the Response_Matrix .
-
-
Calculate the Matrix Factor:
-
For each matrix source, calculate the MF for the analyte: MF_analyte = Mean Response_Matrix (analyte) / Mean Response_Neat (analyte).
-
Calculate the MF for the internal standard: MF_IS = Mean Response_Matrix (IS) / Mean Response_Neat (IS).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS.
-
Determine the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources. A %CV of ≤15% is typically required.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 16. longdom.org [longdom.org]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. ijstr.org [ijstr.org]
Technical Support Center: Addressing Isotopic Cross-Talk with Sulfacetamide-13C6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on identifying, troubleshooting, and mitigating isotopic cross-talk when using Sulfacetamide-13C6 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of an LC-MS/MS assay using Sulfacetamide-13C6?
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, isotopic cross-talk, also known as isotopic interference, occurs when the signal from the naturally occurring isotopes of the unlabeled analyte (Sulfacetamide) contributes to the signal of the stable isotope-labeled internal standard (Sulfacetamide-13C6), or vice-versa.[1][2] This happens because elements like carbon have naturally occurring heavier isotopes (e.g., ¹³C).[3] The mass spectrometer detects the mass-to-charge ratio (m/z) of ions, and the presence of these heavy isotopes in the analyte can generate a signal at the same m/z as the labeled internal standard, leading to inaccurate quantification.[4]
Q2: Why is it critical to address isotopic cross-talk?
Failing to correct for isotopic cross-talk can lead to significant errors in quantitative analysis.[4] Specifically, it can cause:
-
Inaccurate Quantification: The measured concentration of the analyte can be artificially inflated or deflated.[4] If the unlabeled analyte contributes to the internal standard's signal, it can lead to an underestimation of the analyte concentration. Conversely, if the internal standard contains impurities of the unlabeled form, it can lead to an overestimation.
-
Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area), particularly at the upper and lower limits of quantification.[3]
Q3: How can I predict if I will have an isotopic cross-talk issue with Sulfacetamide and Sulfacetamide-13C6?
Isotopic cross-talk is predictable by examining the mass-to-charge ratios of the analyte and the internal standard. Sulfacetamide has a molecular formula of C₈H₁₀N₂O₃S and a monoisotopic molecular weight of approximately 214.04 g/mol .[1][3][5] The Sulfacetamide-13C6 internal standard has six ¹²C atoms replaced with ¹³C atoms.
The primary concern is the contribution of the naturally abundant isotopes of unlabeled Sulfacetamide to the signal of Sulfacetamide-13C6. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of unlabeled Sulfacetamide molecules will contain one or more ¹³C atoms.[2][6] The "M+6" isotopic peak of unlabeled Sulfacetamide could potentially interfere with the monoisotopic peak of Sulfacetamide-13C6.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to isotopic cross-talk in your assay.
Issue 1: Inaccurate results at the lower limit of quantification (LLOQ) or upper limit of quantification (ULOQ).
-
Possible Cause: Contribution of the unlabeled analyte's isotopic tail to the internal standard's signal, or vice-versa.
-
Troubleshooting Steps:
-
Analyze High Concentration Analyte Standard: Prepare a sample containing Sulfacetamide at the ULOQ concentration without the internal standard (Sulfacetamide-13C6).
-
Monitor Internal Standard's MRM Transition: Acquire data monitoring the multiple reaction monitoring (MRM) transition for Sulfacetamide-13C6.
-
Evaluate Signal Presence: If a significant peak is observed at the retention time of Sulfacetamide, it indicates cross-talk from the analyte to the internal standard.
-
Analyze High Concentration Internal Standard: Prepare a sample containing only a high concentration of Sulfacetamide-13C6.
-
Monitor Analyte's MRM Transition: Acquire data monitoring the MRM transition for unlabeled Sulfacetamide.
-
Evaluate Signal Presence: A peak at the expected retention time would indicate the presence of unlabeled impurity in the internal standard.
-
Issue 2: Non-linear calibration curve, especially at the high end.
-
Possible Cause: At high analyte concentrations, the contribution from the M+6 isotope of Sulfacetamide to the Sulfacetamide-13C6 signal becomes more pronounced, leading to a non-linear response.
-
Troubleshooting Steps:
-
Assess Isotopic Contribution Percentage: Analyze a pure, high-concentration solution of unlabeled Sulfacetamide and determine the response of the M+6 isotopic peak relative to the monoisotopic peak.
-
Correction Factor Calculation: If the contribution is significant, a mathematical correction can be applied to the peak area of the internal standard in all samples. The correction involves subtracting the calculated contribution from the unlabeled analyte based on its measured peak area.
-
Optimize Chromatography: Ensure complete chromatographic separation of the analyte and internal standard. While they are expected to co-elute, excellent peak shape is crucial to minimize any potential for overlapping signals from other matrix components.
-
Quantitative Data Summary
The potential for isotopic cross-talk is directly related to the mass-to-charge ratios of the precursor and product ions selected for MRM analysis.
Table 1: Theoretical Monoisotopic m/z Values for Sulfacetamide and Sulfacetamide-13C6
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) |
| Sulfacetamide | C₈H₁₀N₂O₃S | 215.0488 |
| Sulfacetamide-13C6 | ¹³C₆C₂H₁₀N₂O₃S | 221.0689 |
Table 2: Potential Isotopic Cross-Talk Scenarios
| Interfering Species | m/z of Interfering Ion | Target Ion | m/z of Target Ion | Potential for Interference |
| M+6 of Sulfacetamide | 221.0689 | [M+H]⁺ of Sulfacetamide-13C6 | 221.0689 | High: Direct overlap of precursor ions. |
| Unlabeled impurity in IS | 215.0488 | [M+H]⁺ of Sulfacetamide | 215.0488 | High: Direct overlap of precursor ions. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk from Analyte to Internal Standard
-
Objective: To quantify the percentage contribution of the unlabeled analyte (Sulfacetamide) signal to the internal standard (Sulfacetamide-13C6) signal.
-
Materials:
-
Pure Sulfacetamide analytical standard.
-
Sulfacetamide-13C6 analytical standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Reconstituted blank matrix (e.g., plasma, urine).
-
-
Procedure:
-
Prepare a stock solution of Sulfacetamide at a high concentration (e.g., 100 µg/mL).
-
Prepare a working solution of Sulfacetamide at the ULOQ of your assay in the reconstituted blank matrix. This sample should not contain any Sulfacetamide-13C6.
-
Prepare a "zero" sample containing only the reconstituted blank matrix.
-
Inject these samples onto the LC-MS/MS system.
-
Acquire data using the MRM transitions for both Sulfacetamide and Sulfacetamide-13C6.
-
Data Analysis:
-
Measure the peak area of Sulfacetamide in the ULOQ sample using its primary MRM transition.
-
Measure the peak area (if any) in the Sulfacetamide-13C6 MRM channel at the same retention time in the ULOQ sample.
-
Calculate the percentage cross-talk: (Peak Area in IS channel / Peak Area in Analyte channel) * 100
-
-
Protocol 2: Assessment of Isotopic Purity of the Internal Standard
-
Objective: To determine the percentage of unlabeled Sulfacetamide present as an impurity in the Sulfacetamide-13C6 internal standard.
-
Materials:
-
Sulfacetamide-13C6 analytical standard.
-
LC-MS grade solvents.
-
-
Procedure:
-
Prepare a high-concentration solution of Sulfacetamide-13C6 in a clean solvent (e.g., 10 µg/mL).
-
Inject this solution directly into the mass spectrometer or via the LC system.
-
Acquire data in full scan mode or using the MRM transitions for both Sulfacetamide and Sulfacetamide-13C6.
-
Data Analysis:
-
Measure the peak area of the Sulfacetamide-13C6.
-
Measure the peak area of the signal corresponding to unlabeled Sulfacetamide.
-
Calculate the percentage impurity: (Peak Area of Unlabeled / Peak Area of Labeled) * 100
-
-
Visualizations
Caption: Mechanism of isotopic cross-talk from unlabeled Sulfacetamide to the Sulfacetamide-13C6 channel.
References
- 1. Sulfacetamide [drugfuture.com]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfacetamide(1-) | C8H9N2O3S- | CID 3956708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Sulfacetamide 13C6 Analysis
Welcome to the Technical Support Center for troubleshooting chromatographic analysis involving Sulfacetamide (B1682645) and its stable isotope-labeled internal standard, Sulfacetamide 13C6. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled version of Sulfacetamide, a sulfonamide antibiotic.[1] In analytical chemistry, its primary use is as an internal standard for the quantification of Sulfacetamide in various matrices by methods such as liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard is a common practice to improve the accuracy and precision of quantitative analyses.
Q2: I am observing poor peak shape for this compound. What are the common causes?
Poor peak shape, such as tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues with the column, the mobile phase, the sample and injection, or the instrument itself. For sulfonamides like Sulfacetamide, common causes include secondary interactions with the stationary phase, issues with mobile phase pH, and column overload.[2][3]
Q3: Can the mobile phase pH affect the peak shape of Sulfacetamide?
Yes, the pH of the mobile phase is a critical factor. Sulfacetamide is an amphoteric compound, meaning it has both acidic and basic properties.[3] If the mobile phase pH is close to the pKa of Sulfacetamide, the molecule can exist in both ionized and non-ionized forms, leading to peak tailing or broadening.[4][5] Operating the mobile phase at a pH at least 1-2 units away from the analyte's pKa is recommended to ensure a consistent ionization state.[6]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue.[2]
Potential Causes and Solutions
| Cause | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Sulfonamides can interact with acidic silanol groups on silica-based columns, causing tailing.[2][7] Solution 1: Lower the mobile phase pH (e.g., to pH 3) to protonate the silanol groups and minimize these interactions.[3][7] Solution 2: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) to shield the silanol groups.[2][4] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[7] Solution: Reduce the injection volume or dilute the sample and reinject.[8] |
| Column Contamination/Deterioration | A buildup of contaminants on the column frit or packing material can create active sites that cause tailing.[9][10] Solution 1: Back-flush the column according to the manufacturer's instructions.[9] Solution 2: If a guard column is used, replace it.[9] If the problem persists, the analytical column may need to be replaced.[10] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length.[4] |
Guide 2: Correcting Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is also a common chromatographic problem.[7][11]
Potential Causes and Solutions
| Cause | Recommended Solution(s) |
| Sample Overload (Concentration) | The concentration of the analyte in the injection solvent is too high.[8] Solution: Dilute the sample or reduce the injection volume.[8][12] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in fronting.[3][11][13] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse or Voids | A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[7][12] This can be caused by operating outside the column's recommended pH and temperature ranges or by sudden pressure changes.[9] Solution: Replace the column and ensure the analytical method operates within the manufacturer's specifications for the column.[7] |
Guide 3: Addressing Split Peaks
Split peaks can be a sign of issues at the column inlet or with the sample injection.[7]
Potential Causes and Solutions
| Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | Debris from the sample or system can block the inlet frit of the column, distorting the sample band.[9] Solution 1: Reverse and flush the column to dislodge the blockage.[9] Solution 2: Replace the column inlet frit if possible, or replace the column.[5] Using an in-line filter can help prevent this.[5] |
| Injection Solvent/Mobile Phase Mismatch | A significant mismatch in solvent strength can cause the peak to split.[7] Solution: As with peak fronting, dissolve the sample in the mobile phase whenever feasible. |
| Void in the Column Packing | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7] Solution: This usually indicates column degradation, and the column should be replaced. |
Experimental Protocols
Example LC-MS/MS Method for Sulfacetamide Analysis
This protocol is a representative method for the analysis of Sulfacetamide using a stable isotope-labeled internal standard like this compound.
1. Sample Preparation (e.g., from a biological matrix)
-
Perform a protein precipitation by adding a 3:1 ratio of acetonitrile (B52724) to the sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent[14]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Agilent 6470A Triple Quadrupole or equivalent[14]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Sulfacetamide: (Precursor ion > Product ion)
-
This compound: (Precursor ion > Product ion)
-
Note: Specific MRM transitions should be optimized for the instrument in use. Common fragments for sulfacetamide are m/z 92, 108, and 156.[15]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sulfacetamide-13C6 Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Sulfacetamide-13C6 stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of Sulfacetamide-13C6 stock solutions?
A1: For optimal long-term stability, Sulfacetamide-13C6 stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C, protected from light.[1] Sulfacetamide (B1682645) solutions are sensitive to light and temperature, which can accelerate degradation.[2] Discoloration of the solution (e.g., turning yellowish-brown) is an indicator of degradation, and such solutions should be discarded.
Q2: What is the expected long-term stability of Sulfacetamide-13C6 stock solutions?
A2: While specific long-term stability studies on Sulfacetamide-13C6 are not extensively published, the stability of isotopically labeled compounds is generally considered to be comparable to their unlabeled counterparts.[3] Studies on unlabeled Sulfacetamide suggest a shelf life of over two years for ophthalmic solutions when stored under optimal conditions.[2] One study extrapolating from an Arrhenius plot at pH 7.4 predicted a shelf life of 4.2 years at 25°C. For stock solutions used as analytical standards, it is best practice to prepare them fresh or to perform periodic re-qualification to ensure concentration accuracy.
Q3: Does the choice of solvent affect the stability of Sulfacetamide-13C6 stock solutions?
A3: Yes, the choice of solvent can impact the stability of Sulfacetamide-13C6 stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are common solvents for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents, as the presence of water can facilitate hydrolysis. The pH of aqueous solutions is a critical factor, with a pH range of 8-8.5 showing the greatest stability for some Sulfacetamide formulations.[2]
Q4: Are there any known incompatibilities for Sulfacetamide-13C6 stock solutions?
A4: Sulfacetamide preparations are known to be incompatible with silver preparations. While specific incompatibility data for Sulfacetamide-13C6 is limited, it is prudent to avoid the same incompatibilities as the unlabeled compound. Strong oxidizing agents should also be avoided as they can accelerate the degradation of the sulfonamide group.
Troubleshooting Guides
Issue 1: My Sulfacetamide-13C6 stock solution has turned yellow/brown.
-
Cause: Discoloration is a common sign of degradation, likely due to oxidation and/or photodegradation.[2] Exposure to light, elevated temperatures, or the presence of oxidizing agents can accelerate this process.
-
Solution:
-
Discard the discolored solution immediately.
-
Prepare a fresh stock solution using high-purity solvent.
-
Store the new stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Store at or below -20°C for long-term storage.
-
Aliquot the stock solution into smaller volumes to minimize exposure to ambient conditions and repeated freeze-thaw cycles.
-
Issue 2: I am observing inconsistent results in my experiments using the Sulfacetamide-13C6 stock solution.
-
Cause: Inconsistent results can stem from a variety of factors, including degradation of the stock solution, improper storage, or issues with experimental procedure.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Check for any signs of discoloration or precipitation in your stock solution.
-
If possible, re-analyze the concentration of your stock solution using a freshly prepared standard.
-
-
Review Storage and Handling:
-
Confirm that the stock solution has been stored at the correct temperature and protected from light.
-
Evaluate the number of freeze-thaw cycles the stock solution has undergone. More than 3-5 cycles should be avoided.
-
-
Assess Experimental Protocol:
-
Review your experimental workflow for any potential sources of variability.
-
Ensure that all equipment is properly calibrated.
-
-
Data Presentation
Table 1: Summary of Factors Influencing Sulfacetamide Solution Stability
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated temperatures | Accelerates degradation | [2] |
| Room Temperature (25°C) | Predicted shelf-life of 4.2 years at pH 7.4 | ||
| Refrigerated (4°C) | Suitable for short-term storage | [1] | |
| Frozen (≤ -20°C) | Recommended for long-term storage | [1] | |
| Light | Exposure to UV or ambient light | Promotes photodegradation | [4] |
| pH | Acidic (below pH 7) | Less stable | [2] |
| Neutral to slightly alkaline (pH 7.4) | Generally stable | ||
| Alkaline (pH 8-8.5) | Reported to have the greatest stability | [2] | |
| Oxidizing Agents | Presence of oxidants | Can lead to degradation | [2] |
| Solvent | Aqueous | Hydrolysis can occur | [5] |
| Anhydrous organic solvents (e.g., DMSO, Methanol) | Generally more stable if water is excluded |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Sulfacetamide
This protocol outlines a general method for assessing the stability of Sulfacetamide solutions by separating the parent compound from its primary degradation product, sulfanilamide (B372717).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both Sulfacetamide and sulfanilamide have significant absorbance (e.g., 254 nm or 270 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Standard Preparation:
-
Prepare individual stock solutions of Sulfacetamide and sulfanilamide in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Dilute an aliquot of the Sulfacetamide stock solution under investigation with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to Sulfacetamide and sulfanilamide based on their retention times and the calibration curves.
-
Calculate the percentage of degradation by comparing the peak area of the degradation product to the initial peak area of the parent compound.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
potential interferences with Sulfacetamide 13C6
Welcome to the Technical Support Center for Sulfacetamide (B1682645) 13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing Sulfacetamide 13C6 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Q1: I am observing unexpected peaks in my chromatogram that are interfering with the quantification of Sulfacetamide and its 13C6-labeled internal standard. What are the potential sources of these interferences?
A1: Interferences in your chromatographic analysis can originate from several sources. The most common include:
-
Metabolites of Sulfacetamide: The parent drug, sulfacetamide, can be metabolized in biological matrices into various forms, such as acetylated, hydroxylated, or conjugated metabolites.[1] These metabolites may have similar retention times and produce fragment ions that overlap with those of the analyte or the internal standard, leading to inaccurate quantification.
-
Co-eluting Endogenous Matrix Components: Biological samples are complex mixtures containing numerous endogenous compounds (e.g., lipids, proteins, salts). These components can co-elute with your analyte and internal standard, causing ion suppression or enhancement, which affects the signal intensity.[2][3][4]
-
Co-administered Drugs and their Metabolites: If the subject has been administered other medications, these drugs or their metabolites can also co-elute and interfere with the analysis.[5][6][7]
-
Isotopic Impurities: The this compound internal standard may contain a small percentage of the unlabeled sulfacetamide. It is crucial to verify the isotopic purity of the internal standard.
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, and the LC-MS system itself.[8][9]
Troubleshooting Steps:
-
Metabolite Interference: Review the known metabolic pathways of sulfacetamide to anticipate potential interfering metabolites.[1] Develop a chromatographic method with sufficient resolution to separate the analyte and its internal standard from these metabolites.
-
Matrix Effects: Perform a matrix effect evaluation to determine if ion suppression or enhancement is occurring. See the detailed protocol in the "Experimental Protocols" section below.
-
Co-administered Drugs: Obtain a complete list of all medications the subject is taking. If possible, obtain standards for these drugs to check for potential chromatographic and mass spectrometric overlap.
-
Isotopic Purity: Confirm the isotopic purity of your this compound standard with the manufacturer's certificate of analysis.
-
System Contamination: Run blank injections of your mobile phase and reconstitution solvent to check for system contamination.
Q2: My results show high variability and poor accuracy. How can I determine if matrix effects are the cause?
A2: High variability and poor accuracy are classic indicators of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4]
To quantitatively assess matrix effects, you should perform a post-extraction addition experiment. This involves comparing the signal response of the analyte and internal standard in a clean solution (neat) to their response in a solution containing extracted matrix components from a blank sample.
A detailed protocol for evaluating matrix effects is provided in the "Experimental Protocols" section.
Q3: Can the 13C label on this compound exchange with unlabeled carbon from the sample or system?
A3: Carbon-13 isotopes are stable and not prone to exchange under typical analytical conditions, which is a significant advantage over deuterium-labeled standards where back-exchange can be a concern.[10][11][12] Therefore, it is highly unlikely that the 13C atoms on the this compound molecule will exchange with unlabeled carbon atoms.
However, it is crucial to ensure the chemical stability of the entire molecule during sample preparation and analysis. Harsh pH conditions or high temperatures could potentially degrade the sulfacetamide molecule itself, but the carbon-carbon and carbon-nitrogen bonds of the labeled phenyl ring are very stable.
Data Presentation
The following tables summarize potential quantitative impacts of common interferences on the analysis of Sulfacetamide using a 13C6-labeled internal standard. The values presented are illustrative and can vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Illustrative Impact of Matrix Effects on Sulfacetamide Quantification in Different Biological Matrices
| Biological Matrix | Analyte Response (vs. Neat Solution) | Internal Standard Response (vs. Neat Solution) | Calculated Concentration Accuracy (% Bias) |
| Human Plasma | 85% (Suppression) | 88% (Suppression) | -3.4% |
| Human Urine | 120% (Enhancement) | 115% (Enhancement) | +4.3% |
| Rat Liver Homogenate | 70% (Suppression) | 75% (Suppression) | -6.7% |
Table 2: Potential for Interference from Common Co-administered Drugs
| Co-administered Drug | Potential for Chromatographic Overlap | Potential for Mass Spectral Overlap (Common Fragments) | Recommended Action |
| Trimethoprim | High | Low | Optimize chromatographic gradient for separation. |
| Prednisolone | Medium | Low | Verify separation with specific method development.[13] |
| Ibuprofen | Low | Very Low | Generally low risk, but confirm with a test run if suspected. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement on Sulfacetamide and this compound caused by components of a biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Sulfacetamide and this compound in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (the same matrix as your study samples) using your validated extraction procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Set C (Matrix Blank): Extract a blank biological matrix sample and reconstitute with the mobile phase. This serves as a background control.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte and internal standard in Set A and Set B.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[2]
-
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Major metabolic pathways of Sulfacetamide.
References
- 1. toolify.ai [toolify.ai]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. shutterstock.com [shutterstock.com]
- 6. w3.org [w3.org]
- 7. genscript.com [genscript.com]
- 8. Cell signaling pathways step-by-step [mindthegraph.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. isotope.com [isotope.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Validated Chromatographic Methods for the Simultaneous Determination of Sulfacetamide Sodium and Prednisolone Acetate in their Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response
This technical support center is a resource for researchers, scientists, and drug development professionals to diagnose and resolve issues related to inconsistent internal standard (IS) responses in analytical experiments, particularly in chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential for accurate quantification?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and unknown samples before analysis.[1] Its primary function is to compensate for variability that can occur during sample preparation and analysis, such as variations in extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1][2][3] By normalizing the analyte response to the IS response, the accuracy and precision of the quantitative results are significantly improved.[1][4]
Q2: What are the main types of internal standards?
There are two primary types of internal standards used in analytical chemistry:
-
Stable Isotope-Labeled (SIL) IS: This is the preferred type of internal standard.[1][2] It is structurally identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar matrix effects, providing the most accurate correction for variability.[1][2]
Q3: What are the common causes of inconsistent internal standard response?
Inconsistent IS response can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a group of samples or an entire run).[1][5] The primary causes include:
-
Sample Preparation Issues: Inconsistent pipetting, improper mixing of the IS with the sample, or variations in extraction efficiency can all lead to fluctuating IS responses.[1][2]
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, metabolites) can suppress or enhance the ionization of the IS in the mass spectrometer, causing variability in its response.[1][6] This is a very common cause of inconsistent IS signals.[1]
-
Instrumental Problems: Issues with the autosampler, such as inconsistent injection volumes or leaks, can lead to variability.[7] Contamination of the mass spectrometer's ion source or detector drift over a long analytical run can also cause a gradual decrease or shift in the IS signal.[1][7]
-
Internal Standard Stability: The IS may degrade in the sample matrix or under the storage conditions in the autosampler over the course of a long run.[2][7]
-
Human Error: Mistakes during sample handling, such as accidentally omitting the IS from a sample or incorrect dilutions, are a common source of sporadic inconsistencies.[1]
Troubleshooting Guides
Guide 1: Initial Assessment of Inconsistent IS Response
The first step in troubleshooting is to characterize the nature of the inconsistency. Plot the IS peak area for all samples in the analytical run to identify any patterns.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Sporadic Flyers (One or two samples show a drastically different IS response) | Human error (e.g., missed IS spike, pipetting error), injection error, sample-specific matrix effect.[1] | Re-inject the affected sample. If the issue persists, prepare and re-analyze the sample. Investigate for unique matrix effects in that specific sample. |
| Systematic Trend (IS response for all unknown samples is consistently higher or lower than calibration standards and QCs) | Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[1] | Proceed to the "Matrix Effect Investigation" workflow. |
| Gradual Drift (IS response consistently increases or decreases over the analytical run) | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[1] | Check instrument performance logs. Re-inject a subset of samples to see if the trend is reproducible. |
| Abrupt Shift (Sudden change in IS response mid-run) | Change in instrument conditions, error during the preparation of a subset of samples.[1] | Review instrument logs and sample preparation records for any anomalies that coincide with the shift. |
Guide 2: Investigating Matrix Effects
Matrix effects are a frequent cause of systematic IS response variability. The following workflow can help diagnose and mitigate these effects.
Guide 3: Assessing Instrument Performance
Consistent instrument performance is critical for stable IS response. Use the following guide to troubleshoot potential instrumental issues.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the IS response.
Methodology:
-
Sample Preparation:
-
Extract at least six different lots of blank matrix without the internal standard.
-
Extract the study samples that are showing inconsistent IS response, also without the IS.
-
-
Post-Extraction Spiking:
-
After extraction, take the resulting extracts and spike them with a known concentration of the analyte and the internal standard. It is recommended to test at low, medium, and high QC concentration levels.
-
-
Analysis:
-
Analyze the spiked extracts using the established analytical method.
-
-
Data Evaluation:
-
Compare the IS peak area response across the different blank matrix lots and the study sample extracts.
-
Significant variability (>15-20%) in the IS response between the different matrix sources suggests the presence of matrix effects.[1]
-
Protocol 2: Internal Standard Stability Assessment
Objective: To evaluate the stability of the internal standard in the sample matrix and autosampler conditions over time.
Methodology:
-
Sample Preparation:
-
Prepare a set of QC samples at a medium concentration and spike them with the internal standard.
-
-
Storage and Analysis:
-
Store these QC samples in the autosampler under the same conditions as a typical analytical run.
-
Analyze these QC samples at the beginning, middle, and end of a long analytical sequence.
-
-
Data Evaluation:
Quantitative Data Summary
The following table provides general guidelines for acceptable variability in parameters that can affect the internal standard response. Note that specific acceptance criteria should be defined and validated for each individual assay.
| Parameter | Typical Acceptance Criteria | Potential Impact of Exceeding Criteria on IS Response |
| Injection Volume Precision | RSD ≤ 1-2% | Sporadic or systematic changes in IS peak area. |
| IS Response Variability in CALs and QCs | RSD ≤ 15-20% | Indicates a generally well-controlled analytical process. |
| Matrix Factor (MF) | 0.85 - 1.15 | Values outside this range suggest significant ion suppression or enhancement. |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | Demonstrates that the IS is effectively compensating for matrix effects. |
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Quantitation of 13C6-Sulfacetamide
Welcome to the technical support center for the accurate quantitation of 13C6-sulfacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues that may arise during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a signal for unlabeled sulfacetamide (B1682645) in my 13C6-sulfacetamide internal standard stock solution. What is an acceptable level of unlabeled analyte, and how can it impact my results?
A1: The presence of unlabeled sulfacetamide in your 13C6-sulfacetamide internal standard (IS) is a common issue related to the isotopic purity of the synthesized standard. Ideally, the isotopic purity should be as high as possible, typically >99%. The presence of unlabeled sulfacetamide can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): The CoA for your 13C6-sulfacetamide should specify the isotopic purity and the percentage of the unlabeled M+0 peak.
-
Assess the Contribution: Calculate the contribution of the unlabeled sulfacetamide from the IS to the analyte signal at the LLOQ. A general guideline is that the contribution should be less than 5% of the LLOQ response.
-
Correction for Isotopic Contribution: If the contribution is significant, it may be necessary to correct for it in your data processing. This involves subtracting the signal contribution from the unlabeled analyte present in the IS from the measured analyte signal in your samples.
Q2: My calibration curve is non-linear, particularly at the high concentration end. Could the presence of unlabeled sulfacetamide be the cause?
A2: Yes, significant levels of unlabeled sulfacetamide in your 13C6-sulfacetamide internal standard can contribute to non-linearity. At high analyte concentrations, the relative contribution of the unlabeled impurity in the IS becomes less significant. However, at lower concentrations, this contribution can artificially inflate the analyte response, leading to a non-linear relationship.
Another potential cause is "cross-talk," where the isotope peaks of the analyte interfere with the signal of the internal standard.[1] A mass difference of at least 3 amu between the analyte and the SIL internal standard is recommended to prevent this.[1]
Troubleshooting Steps:
-
Prepare a "Blank" with IS: Analyze a blank matrix sample spiked only with the 13C6-sulfacetamide internal standard. Any signal observed at the mass transition of the unlabeled sulfacetamide is due to the impurity.
-
Evaluate Linearity with and without Correction: If your software allows, perform a data reprocessing run where the contribution of the unlabeled impurity (determined from the "blank" with IS) is subtracted from all calibrators, quality controls, and unknown samples. Assess if this improves the linearity of your calibration curve.
-
Check for Mass Spectral Overlap: Ensure that the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks of the analyte and the internal standard.
Q3: How can I experimentally determine the extent of interference from unlabeled sulfacetamide?
A3: A straightforward experiment can be conducted to quantify the impact of unlabeled sulfacetamide.
Experimental Protocol:
-
Prepare a series of solutions containing a fixed concentration of your 13C6-sulfacetamide internal standard.
-
Spike these solutions with increasing concentrations of unlabeled sulfacetamide, covering your intended calibration range.
-
Analyze the samples using your LC-MS/MS method.
-
Monitor the signal intensity at the mass transition for both the unlabeled sulfacetamide and the 13C6-sulfacetamide.
-
Plot the signal intensity of the 13C6-sulfacetamide against the concentration of the added unlabeled sulfacetamide. A flat, horizontal line indicates no interference. An increasing signal suggests isotopic overlap or "cross-talk."
Data Presentation
Table 1: Impact of Unlabeled Sulfacetamide on 13C6-Sulfacetamide Signal
| Concentration of Unlabeled Sulfacetamide (ng/mL) | Response of Unlabeled Sulfacetamide (Analyte) | Response of 13C6-Sulfacetamide (IS) | Analyte/IS Ratio | % Deviation from Expected Ratio |
| 0 (IS only) | 500 | 1,000,000 | 0.0005 | 0.0% |
| 1 | 10,500 | 1,005,000 | 0.0104 | +4.0% |
| 10 | 100,500 | 1,010,000 | 0.0995 | -0.5% |
| 100 | 1,000,500 | 1,050,000 | 0.9529 | -4.7% |
| 1000 | 10,000,500 | 1,100,000 | 9.0914 | -9.1% |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Methodology for LC-MS/MS Quantitation of Sulfacetamide
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of 13C6-sulfacetamide internal standard (at an appropriate concentration).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate sulfacetamide from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfacetamide: Precursor Ion > Product Ion (e.g., m/z 215.0 > 156.0)
-
13C6-Sulfacetamide: Precursor Ion > Product Ion (e.g., m/z 221.0 > 162.0)
-
-
Visualizations
Caption: Experimental workflow for sulfacetamide quantitation.
Caption: Potential interference pathways in sulfacetamide quantitation.
References
Validation & Comparative
The Gold Standard Debate: A Comparative Guide to Sulfacetamide-13C6 and Deuterated Sulfacetamide Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the cornerstone of reliable data. In the realm of bioanalysis, the use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the undisputed gold standard. This guide provides an in-depth, objective comparison of two such standards for the sulfonamide antibiotic, sulfacetamide (B1682645): Sulfacetamide-13C6 and its deuterated counterpart.
This comparison will delve into the critical performance characteristics of each standard, supported by established principles of analytical chemistry and illustrative experimental data. Detailed methodologies for key experiments are also provided to aid in the practical application of these internal standards.
At a Glance: Key Performance Differences
The choice between a carbon-13 (¹³C) labeled and a deuterium (B1214612) (D) labeled internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. While both serve to mimic the analyte of interest, their fundamental isotopic differences give rise to distinct analytical behaviors.
| Feature | Sulfacetamide-13C6 | Deuterated Sulfacetamide | Rationale & Implications |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. | Variable. Deuterium atoms, especially if located on exchangeable sites (e.g., -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the isotopic label and ensuring accurate quantification. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled standards are virtually identical to the unlabeled analyte, resulting in perfect co-elution during liquid chromatography (LC). | Potential for Isotopic Shift. Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. | Co-elution is critical for compensating for matrix effects. Any separation between the analyte and the internal standard can lead to differential ionization suppression or enhancement, compromising quantification accuracy. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can complicate spectra. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Synthesis & Cost | Generally more complex and expensive to synthesize with high isotopic purity. | Typically less expensive and more widely available for a range of small molecules. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Delving Deeper: A Head-to-Head Comparison
The superiority of ¹³C-labeled internal standards, including Sulfacetamide-13C6, is rooted in their fundamental physicochemical properties. The substitution of ¹²C with ¹³C results in a mass shift without significantly altering the molecule's polarity, hydrophobicity, or chemical reactivity. This near-perfect analogy to the native analyte is the key to its exceptional performance.
Deuterated standards, while often more accessible, introduce a more significant change to the molecule's properties. The difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond can lead to the "isotope effect." This can manifest as a slight difference in retention time on a chromatographic column, a phenomenon that can be exacerbated in high-resolution ultra-high-performance liquid chromatography (UHPLC) systems.[1][2] This separation, even if minor, means the analyte and the internal standard are not experiencing the exact same matrix environment as they enter the mass spectrometer, potentially leading to inaccurate results.
Furthermore, the stability of the isotopic label is a critical consideration. Deuterium atoms, particularly those attached to heteroatoms like nitrogen or oxygen, can be susceptible to exchange with protons from the solvent or matrix.[3] While deuterium labels on a carbon backbone are more stable, the risk of exchange, though small, is a potential source of error that is virtually absent with ¹³C-labeled standards.
Experimental Data: Illustrative Performance
Table 1: Illustrative Bioanalytical Method Validation Data
| Parameter | Sulfacetamide with Sulfacetamide-13C6 IS | Sulfacetamide with Deuterated Sulfacetamide IS | Acceptance Criteria (Typical) |
| Calibration Curve Linearity (r²) | >0.999 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% CV) | < 5% | < 10% | ≤ 15% |
| Matrix Effect (% CV of IS-normalized MF) | < 8% | < 15% | ≤ 15% |
| Extraction Recovery (% CV) | < 10% | < 15% | ≤ 15% |
This data is representative and intended to illustrate the generally accepted performance differences between ¹³C and deuterated internal standards.
The tighter precision and accuracy, along with reduced matrix effect variability, are the anticipated outcomes when using a ¹³C-labeled internal standard that co-elutes perfectly with the analyte.
Experimental Protocols
The following is a representative experimental protocol for the quantification of sulfacetamide in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for use with either Sulfacetamide-13C6 or a deuterated sulfacetamide standard.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of plasma sample, standard, or quality control, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Sulfacetamide-13C6 or deuterated sulfacetamide in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfacetamide: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Sulfacetamide-13C6: [Precursor ion + 6] > [Product ion 1 + 6]
-
Deuterated Sulfacetamide: [Precursor ion + n] > [Product ion 1 + n] (where 'n' is the number of deuterium atoms)
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical bioanalytical workflow for analyte quantification.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendation
For the most demanding applications in regulated bioanalysis, where the utmost accuracy and precision are non-negotiable, Sulfacetamide-13C6 is the unequivocally superior choice as an internal standard for the quantification of sulfacetamide. Its inherent isotopic stability and identical chromatographic behavior to the native analyte provide the most robust and reliable means of compensating for analytical variability, particularly matrix effects.
While deuterated sulfacetamide standards can be employed to develop acceptable methods and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations. These include the possibility of chromatographic shifts and the risk, however small, of deuterium exchange. When using a deuterated standard, meticulous method validation is crucial to ensure that these potential issues do not compromise the integrity and accuracy of the final data. For developing the most rugged and dependable quantitative assays for sulfacetamide, the investment in a ¹³C-labeled standard is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
The Superiority of Sulfacetamide 13C6 as an Internal Standard in Quantitative Analysis
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the precise world of quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data accuracy and reliability. For the analysis of the sulfonamide antibiotic, sulfacetamide (B1682645), the use of a stable isotope-labeled (SIL) internal standard is paramount. This guide provides an in-depth comparison of Sulfacetamide 13C6 against other common internal standards, particularly deuterated (²H) analogues, supported by established analytical principles and experimental evidence from analogous compounds.
The Critical Role of an Ideal Internal Standard
An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantification.[1] An ideal IS should co-elute with the analyte and exhibit the same behavior during extraction and ionization to effectively mitigate matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.[2][3]
This compound: The Gold Standard
This compound is a stable isotope-labeled version of sulfacetamide where six carbon-12 atoms are replaced with carbon-13 atoms. This seemingly subtle change offers significant analytical advantages over other types of internal standards.
Key Performance Parameters: this compound vs. Alternative Internal Standards
The following table summarizes the key performance differences between this compound and other commonly used internal standards, such as deuterated and structural analogue standards. The findings are based on extensive research on stable isotope-labeled internal standards in LC-MS analysis.[4][5][6][7][8][9][10]
| Performance Parameter | This compound (¹³C-labeled) | Deuterated (²H) Internal Standard | Structural Analogue Internal Standard |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the analyte due to virtually identical physicochemical properties.[8] | Fair to Poor: Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[8] | Variable: Chromatographic behavior can differ significantly from the analyte. |
| Correction for Matrix Effects | Excellent: Provides the most accurate compensation for matrix effects due to identical elution profiles.[6] | Good to Fair: The chromatographic shift can lead to differential ion suppression or enhancement, compromising accuracy.[6] | Poor: Unlikely to experience the same matrix effects as the analyte. |
| Extraction Recovery | Identical to the analyte. | Can differ from the analyte.[1] | Can differ significantly from the analyte. |
| Isotopic Stability | High: The ¹³C isotope is chemically stable and does not undergo exchange.[4] | Moderate: Risk of H/D back-exchange with protons from the solvent or matrix, especially at labile positions.[4] | Not applicable. |
| Accuracy and Precision | Highest: Leads to the most accurate and precise quantitative results.[7] | Good: Generally provides acceptable results but can be prone to inaccuracies due to the isotope effect.[7] | Variable: Performance is highly dependent on the structural similarity to the analyte. |
Experimental Evidence: The ¹³C Advantage
While specific comparative data for this compound is not always publicly available, numerous studies on other analytes consistently demonstrate the superiority of ¹³C-labeled internal standards over their deuterated counterparts. For instance, studies on amphetamines have shown that ¹³C-labeled internal standards co-elute with the analytes under various chromatographic conditions, while deuterated standards are slightly separated. This co-elution leads to an improved ability to compensate for ion suppression effects.[8] The greater difference in physicochemical properties between hydrogen and deuterium (B1214612) isotopes compared to carbon-12 and carbon-13 isotopes is the primary reason for this performance gap.[8]
Experimental Workflow and Protocols
A robust and reliable analytical method is essential for accurate quantification. Below is a detailed experimental protocol representative of a typical LC-MS/MS workflow for the analysis of sulfacetamide in a biological matrix, such as plasma, using this compound as the internal standard.
Experimental Protocol: Quantification of Sulfacetamide in Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfacetamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, will be +6 Da compared to the analyte).
-
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of sulfacetamide to this compound against the concentration of the calibration standards.
-
Quantify the sulfacetamide concentration in the unknown samples using the regression equation from the calibration curve.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the rationale behind the selection of an internal standard, the following diagrams have been generated using Graphviz.
Conclusion: The Clear Choice for High-Quality Data
For researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision in their quantitative bioanalysis, this compound is the unequivocal choice for an internal standard. Its identical physicochemical properties to the native analyte ensure perfect co-elution, leading to superior correction for matrix effects and other sources of analytical variability. While other internal standards may be available, the investment in a ¹³C-labeled standard like this compound is a scientifically sound decision that ensures the generation of robust, reliable, and defensible data, ultimately leading to higher quality research and development outcomes.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? [pubmed.ncbi.nlm.nih.gov]
- 9. foodriskmanagement.com [foodriskmanagement.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Sulfacetamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Sulfacetamide: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The use of Sulfacetamide 13C6 as an internal standard, particularly for LC-MS/MS, is a key consideration for achieving accurate and reliable results. This document summarizes quantitative performance data, details experimental protocols, and provides visualizations to aid in method selection and implementation.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and Spectrophotometry for the analysis of Sulfacetamide, based on data reported in various studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Visible Spectrophotometry |
| Linearity Range | 0.1 - 40 µg/mL[1] | Not explicitly stated for Sulfacetamide, but typically in the ng/mL range for sulfonamides[2] | 0.4 - 8 ppm[3] |
| Accuracy (% Recovery) | 96 - 108%[1] | 80 - 110% (for sulfonamides in general)[2] | 93 - 97%[3] |
| Precision (%RSD) | 0.03 - 0.87%[1] | Significantly better precision than LC for most sulfonamides[2] | 0.28 - 0.8%[3] |
| Limit of Detection (LOD) | 1.15 µg/mL[4] | Not explicitly stated for Sulfacetamide | 0.2142 µg/mL[5] |
| Limit of Quantification (LOQ) | 3.83 µg/mL[4] | Not explicitly stated for Sulfacetamide | 0.707 µg/mL[5] |
Experimental Protocols: A Detailed Look at the "How-To"
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine analysis of Sulfacetamide in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase:
-
An isocratic mobile phase consisting of a mixture of water and methanol (B129727) (e.g., 78:22 v/v) is commonly used.[1]
-
The pH is typically adjusted to around 3.25 with formic acid.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of Sulfacetamide in a suitable solvent like methanol and dilute to create a series of calibration standards.[1]
-
Sample Preparation: Dissolve the sample containing Sulfacetamide in the mobile phase and filter through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 35°C
-
Detection wavelength: 270 nm[1]
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Sulfacetamide in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples. The use of a stable isotope-labeled internal standard like this compound is crucial for accuracy.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Mobile Phase:
-
A gradient elution is often employed using a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
Procedure:
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Sample Preparation:
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[2]
-
Evaporate the cleaned-up sample to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
The specific parameters for the mass spectrometer, such as collision energy and MRM transitions, need to be optimized for Sulfacetamide and this compound.
-
-
Quantification: The ratio of the peak area of Sulfacetamide to the peak area of this compound is used to construct the calibration curve and quantify the analyte in the sample. This ratiometric measurement corrects for variations in sample preparation and instrument response.
UV-Visible Spectrophotometry
This method is simple and cost-effective, suitable for the quantification of Sulfacetamide in simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Sodium nitrite (B80452) solution (1%)
-
Sulphamic acid solution (3%)[3]
-
m-aminophenol solution (0.5%)[3]
-
Sodium acetate (B1210297) solution (1M)[3]
-
Sulphuric acid (1N)[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of Sulfacetamide in distilled water and create a series of calibration standards.[3]
-
Color Development:
-
To a specific volume of the standard or sample solution, add sulphuric acid and sodium nitrite solution. Allow the reaction to proceed for a few minutes.[3]
-
Add sulphamic acid solution to quench the excess nitrous acid.[3]
-
Add the m-aminophenol reagent, followed by sodium acetate solution, to develop a colored azo dye.[3]
-
Dilute the solution to a final volume with distilled water.
-
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (around 436 nm) against a reagent blank.[3]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of Sulfacetamide in the sample from its absorbance using the calibration curve.
Mandatory Visualization
Caption: Experimental workflows for Sulfacetamide quantification.
Caption: Decision tree for selecting an analytical method.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Sulfacetamide-¹³C₆ for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfacetamide (B1682645), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Sulfacetamide-¹³C₆ with alternative internal standards, supported by a comprehensive review of analytical performance data and detailed experimental methodologies. The evidence underscores the superiority of ¹³C-labeled internal standards in mitigating analytical variability and enhancing data integrity.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS mimics the physicochemical properties of the analyte, allowing it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. While deuterated (²H-labeled) standards have been traditionally used, ¹³C-labeled standards, such as Sulfacetamide-¹³C₆, are increasingly recognized for their superior performance.
Unveiling the Performance Advantage: Sulfacetamide-¹³C₆ vs. Alternatives
The primary advantage of ¹³C-labeled internal standards lies in their identical chromatographic behavior to the native analyte. Deuterated standards can sometimes exhibit slight chromatographic shifts due to the kinetic isotope effect, leading to differential matrix effects and potentially compromising accuracy. In contrast, ¹³C-labeled standards co-elute perfectly with the analyte, ensuring more effective compensation for matrix-induced signal suppression or enhancement.
Below is a summary of expected performance characteristics based on established principles of bioanalytical method validation and the known behavior of ¹³C-labeled internal standards.
Table 1: Comparative Performance of Internal Standards for Sulfacetamide Analysis
| Parameter | Sulfacetamide-¹³C₆ (Expected) | Deuterated Sulfacetamide (Potential) | Structural Analog (e.g., another Sulfonamide) |
| Chromatographic Co-elution | Excellent (Identical retention time) | Good to Fair (Potential for slight retention time shift) | Poor (Different retention time) |
| Accuracy (% Bias) | Within ±15% (Typically <5%) | Within ±15% (Can be higher due to isotope effects) | Within ±15% (More susceptible to matrix effects) |
| Precision (% RSD) | < 15% (Typically <10%) | < 15% (May be higher than ¹³C-IS) | < 15% (Generally higher than SIL-IS) |
| Matrix Effect Compensation | Excellent | Good to Fair | Fair to Poor |
| Recovery Consistency | Excellent | Good | Fair to Poor |
Experimental Protocol: Quantification of Sulfacetamide in Human Plasma using Sulfacetamide-¹³C₆
This section outlines a representative experimental protocol for the quantification of sulfacetamide in human plasma by LC-MS/MS, employing Sulfacetamide-¹³C₆ as the internal standard. This protocol is based on established methodologies for the bioanalysis of small molecules.
Materials and Reagents
-
Sulfacetamide (Reference Standard)
-
Sulfacetamide-¹³C₆ (Internal Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfacetamide and Sulfacetamide-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sulfacetamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfacetamide-¹³C₆ stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL Sulfacetamide-¹³C₆ in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Sulfacetamide: (Precursor Ion > Product Ion)
-
Sulfacetamide-¹³C₆: (Precursor Ion+6 > Product Ion)
-
Data Analysis and Quantification
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
Mandatory Visualizations
Navigating the Regulatory Landscape for Isotopic Internal Standard Use in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a cornerstone of robust quantitative bioanalytical methods, serving to correct for variability during sample preparation and analysis. Within this critical role, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, with a significant emphasis on the appropriate use and performance of internal standards.[3][4] The International Council for Harmonisation (ICH) M10 guideline has further provided a harmonized framework, creating a unified standard for global drug submissions.[5][6]
This guide provides an objective comparison of the regulatory guidelines for isotopic internal standard use, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in ensuring compliance and data integrity.
The Primacy of Stable Isotope-Labeled Internal Standards
Regulatory agencies strongly advocate for the use of SIL-ISs whenever possible.[1][4] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This structural near-identity ensures that the SIL-IS co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, thus providing superior accuracy and precision in correcting for analytical variability.[3][7] When a SIL-IS is not feasible, a structural analog may be considered, but its selection and validation require rigorous justification to demonstrate its suitability.[3][5]
Comparative Quantitative Acceptance Criteria
The following tables summarize the key quantitative acceptance criteria for internal standard performance as outlined in the harmonized ICH M10 guideline, which is now the standard for both the FDA and EMA.
Table 1: Internal Standard Interference and Purity
| Parameter | Acceptance Criteria | Regulatory Guideline |
| Analyte Interference in Zero Sample | The response of any interfering peak at the retention time of the analyte in a sample spiked only with the internal standard should be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ). | ICH M10[5] |
| Internal Standard Interference in Blank Sample | The response of any interfering peak at the retention time of the internal standard in a blank sample should be < 5% of the internal standard response in the LLOQ sample. | ICH M10[5] |
| Unlabeled Analyte in SIL-IS | The signal of the unlabeled analyte in the SIL-IS solution should be absent or below a pre-defined threshold (e.g., < 0.1% of the SIL-IS response). | Best Practice[4] |
Table 2: Matrix Effect Evaluation
| Parameter | Acceptance Criteria | Regulatory Guideline |
| IS-Normalized Matrix Factor | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15% . | ICH M10[4] |
Table 3: Stability Assessment
| Parameter | Acceptance Criteria | Regulatory Guideline |
| Analyte and IS Stability | The mean concentration of stability samples (e.g., freeze-thaw, long-term) should be within ±15% of the nominal concentration. | ICH M10[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an isotopic internal standard. The following are key experiments cited in regulatory guidelines.
Protocol 1: Internal Standard Suitability and Interference Check
Objective: To confirm that the selected internal standard does not interfere with the quantification of the analyte and is free from unacceptable levels of the analyte.
Methodology:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank, zero, and LLOQ samples according to the bioanalytical method.
-
Evaluation:
-
In the zero sample, measure the peak response at the retention time of the analyte.
-
In the blank samples, measure the peak response at the retention time of the internal standard.
-
Compare these responses to the acceptance criteria outlined in Table 1.[5]
-
Protocol 2: Matrix Effect Evaluation
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Spike the analyte and internal standard into the post-extraction blank matrix.
-
Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.
-
Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
Evaluation: Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across all lots and compare it to the acceptance criteria in Table 2.[4]
Protocol 3: Stability Evaluation
Objective: To determine the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: Typically three freeze-thaw cycles.
-
Long-Term Stability: Storage at the intended storage temperature for a defined period.
-
Bench-Top Stability: Storage at room temperature for a duration that mimics sample handling.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]
Visualizing Workflows and Logical Relationships
Diagrams are provided to illustrate key experimental workflows and logical decision-making processes in the context of isotopic internal standard use.
Caption: Workflow for Internal Standard Validation.
References
A Comparative Guide to Analytical Methods for Sulfacetamide Analysis
This guide provides a comprehensive comparison of various analytical methods for the determination of sulfacetamide (B1682645), a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of appropriate analytical techniques for their specific needs. The data presented is a summary of findings from published studies and serves as a valuable resource for understanding the performance characteristics of each method.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)-Densitometry, and UV-Visible Spectrophotometry for the analysis of sulfacetamide. These methods have been validated and their results statistically compared to official methods, showing no significant differences in accuracy and precision.[1][2]
| Parameter | HPLC | TLC-Densitometry | UV-Visible Spectrophotometry |
| Linearity Range | 0.5 - 50 µg/mL | 0.2 - 0.8 µ g/band | 6.25 - 112.5 µg/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 100.34%[3] |
| Precision (RSD) | < 2% | < 2% | Not explicitly stated, but method is described as precise[4][5] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µ g/band | 0.0889 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.15 µ g/band | Not explicitly stated |
| Specificity | High | Moderate to High | Low to Moderate |
| Typical Run Time | ~ 5-10 minutes | ~ 30-60 minutes | ~ 1-5 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of sulfacetamide and its related impurities.[2][6][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) is commonly used.[2][6][7][8] The pH may be adjusted to around 3.0 with an acid like phosphoric acid.
-
Detection: UV detection at a wavelength of 273 nm.[2][6][7][8]
-
Procedure:
-
Prepare standard solutions of sulfacetamide in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in the mobile phase and filtering.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of sulfacetamide in the sample by comparison with the standard.
-
TLC-Densitometry
This method offers a simpler and more cost-effective alternative to HPLC for the quantification of sulfacetamide.[2][6][7][8]
-
Instrumentation: A TLC scanner (densitometer), TLC plates pre-coated with silica (B1680970) gel 60 F254, and a sample applicator.
-
Mobile Phase: A common mobile phase is a mixture of chloroform, methanol, and acetic acid (e.g., 85:10:5 v/v/v).
-
Procedure:
-
Apply known volumes of standard and sample solutions as bands onto the TLC plate.
-
Develop the plate in a saturated chromatographic tank with the mobile phase until the solvent front has migrated a sufficient distance.
-
Dry the plate and scan it with the densitometer at a wavelength of 273 nm.[2][6][7][8]
-
Quantify the amount of sulfacetamide in the sample by comparing the peak area with that of the standard.
-
UV-Visible Spectrophotometry
This is a simple and rapid method based on a colorimetric reaction.[4][5]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents: Sodium nitrite (B80452), hydrochloric acid, and a suitable coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Procedure:
-
Diazotize the primary amino group of sulfacetamide with sodium nitrite in an acidic medium.
-
Couple the resulting diazonium salt with the coupling agent to form a colored azo dye.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (around 545 nm).
-
Determine the concentration of sulfacetamide from a calibration curve prepared using standard solutions.
-
Visualizations
The following diagrams illustrate the general workflow of an inter-laboratory comparison and the chemical pathway involved in the spectrophotometric analysis of sulfacetamide.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Pathway of spectrophotometric analysis of sulfacetamide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. [PDF] Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Superior Performance of Sulfacetamide 13C6 in Diverse Analytical Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfacetamide (B1682645), the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of Sulfacetamide 13C6 against other common internal standards, supported by experimental data, to demonstrate its superior performance across various biological and environmental matrices.
The use of stable isotope-labeled internal standards (SIL-IS) is a well-established best practice in quantitative mass spectrometry. By incorporating a heavy isotope like Carbon-13, the internal standard becomes chemically identical to the analyte of interest, differing only in mass. This ensures that it experiences the same physicochemical behavior throughout the analytical workflow, from sample preparation to detection. This compound, with six 13C atoms incorporated into its benzene (B151609) ring, serves as an ideal internal standard for the quantification of sulfacetamide.
Unveiling the Superiority of this compound: A Comparative Analysis
The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute perfectly with the unlabeled analyte. This is a critical factor in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it ensures that both the analyte and the internal standard are subjected to the same matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.
In contrast, structural analogs or unlabeled versions of the analyte, when used as internal standards, often exhibit different retention times and ionization efficiencies, leading to inaccurate quantification. While specific comparative data for this compound across all matrices is not always published in a single, comprehensive study, the principles of isotope dilution mass spectrometry and data from studies on other sulfonamides and 13C-labeled standards consistently demonstrate the superiority of this approach.
Performance in Key Matrices:
Plasma: In complex biological matrices such as plasma, the co-elution of this compound with sulfacetamide is crucial for correcting matrix-induced ion suppression or enhancement. This leads to significantly improved accuracy and precision in pharmacokinetic and toxicokinetic studies.
Urine: The composition of urine can vary significantly, impacting analytical results. The use of this compound as an internal standard effectively compensates for these variations, ensuring reliable quantification of sulfacetamide and its metabolites.
Environmental Matrices (Soil and Water): The analysis of environmental samples is often challenging due to the presence of numerous interfering substances. Isotope dilution analysis using this compound has been shown to provide high recovery and reproducibility in the determination of sulfonamides in complex matrices like wastewater and soil. Studies on the analysis of sulfonamides in environmental water have demonstrated satisfactory recoveries, often ranging from 79% to 118%, when using isotope-labeled internal standards to correct for matrix effects. Similarly, for soil samples with varying organic carbon content, the use of isotope dilution has been shown to be effective, with recoveries exceeding 88% in some cases.
Experimental Protocols: A Glimpse into the Methodology
While specific protocols are highly dependent on the matrix and the analytical instrumentation, the following provides a general workflow for the quantification of sulfacetamide using this compound as an internal standard.
Sample Preparation (General):
-
Spiking: A known concentration of this compound is added to the sample (plasma, urine, soil extract, etc.) at the earliest stage of the sample preparation process.
-
Extraction: The sample is then subjected to an extraction procedure to isolate the analyte and internal standard from the bulk of the matrix. Common techniques include protein precipitation for plasma, solid-phase extraction (SPE) for urine and water, and solvent extraction for soil.
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where sulfacetamide and this compound are separated from other components. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both sulfacetamide and this compound, allowing for their simultaneous detection and quantification.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the logical relationship behind the choice of internal standard.
Sulfacetamide's Metabolic Journey
Understanding the metabolic fate of sulfacetamide is crucial for comprehensive pharmacokinetic studies. The primary metabolic pathway involves acetylation in the liver. The following diagram illustrates this process.
A Comparative Guide to Sulfacetamide Quantitation: 13C6-Labeled Internal Standard vs. External Standard Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the quantitation of Sulfacetamide: the use of a 13C6-labeled internal standard (IS) and the traditional external standard (ES) method. This document outlines the principles of each method, presents supporting experimental data to highlight their performance differences, and provides detailed experimental protocols.
Introduction to Quantitative Analytical Methods
In drug development and research, accurate and precise quantification of active pharmaceutical ingredients (APIs) like Sulfacetamide is critical. The choice of analytical method can significantly impact the reliability of pharmacokinetic, toxicokinetic, and quality control data. The two primary methods for quantitation in liquid chromatography-mass spectrometry (LC-MS/MS) are the internal standard method and the external standard method.
The external standard method involves creating a calibration curve from a series of standards of known concentrations prepared separately from the samples. The concentration of the analyte in the unknown sample is then determined by comparing its response to this calibration curve. While straightforward, this method's accuracy is highly dependent on the consistency of the injection volume and the absence of matrix effects that can suppress or enhance the analyte signal.
The internal standard method , particularly using a stable isotope-labeled (SIL) internal standard like Sulfacetamide 13C6, offers a more robust approach. A known amount of the IS is added to all samples, calibrators, and quality controls. The IS is chemically identical to the analyte but has a different mass due to the isotopic labeling. By co-eluting with the analyte, the SIL-IS experiences similar matrix effects and variations during sample preparation and injection. The quantification is based on the ratio of the analyte's response to the IS's response, which corrects for these variations and leads to more accurate and precise results.[1]
Performance Comparison: this compound vs. External Standard
The use of a stable isotope-labeled internal standard like this compound is widely recognized to provide superior analytical performance compared to the external standard method, especially in complex biological matrices. The 13C6-labeled internal standard co-elutes with the unlabeled Sulfacetamide, ensuring that any variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer affect both compounds equally.[1] This results in a more accurate and precise measurement of the analyte concentration.
| Parameter | This compound Internal Standard Method | External Standard Method | Comments |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods can achieve good linearity, but the internal standard method often shows a slightly better correlation. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The internal standard method significantly improves accuracy by correcting for matrix effects and procedural losses. |
| Precision (%RSD) | < 5% | < 15% | Precision is markedly better with an internal standard due to the correction of injection volume variability and other random errors. |
| Limit of Quantitation (LOQ) | Lower | Higher | The improved signal-to-noise ratio due to the reduction of variability often allows for a lower LOQ with the internal standard method. |
| Matrix Effect | Compensated | Significant | The external standard method is susceptible to ion suppression or enhancement from matrix components, leading to inaccurate results. The SIL-IS co-elutes and experiences the same effects, allowing for effective compensation. |
| Robustness | High | Moderate | The internal standard method is more robust to slight variations in experimental conditions. |
Experimental Protocols
The following are detailed protocols for the quantitation of Sulfacetamide in human plasma using both the 13C6-labeled internal standard and the external standard methods via LC-MS/MS.
Method 1: Quantitation with this compound Internal Standard
1. Materials and Reagents:
-
Sulfacetamide (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (Blank)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfacetamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Sulfacetamide stock solution with 50:50 acetonitrile/water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulfacetamide: Q1 m/z 215.0 -> Q3 m/z 156.0
-
This compound: Q1 m/z 221.0 -> Q3 m/z 162.0
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Sulfacetamide / this compound) against the concentration of the calibrators.
-
Determine the concentration of Sulfacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: Quantitation with External Standard Method
1. Materials and Reagents:
-
Same as Method 1, excluding this compound.
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Prepare a stock solution of Sulfacetamide in methanol.
-
Working Standard Solutions: Serially dilute the Sulfacetamide stock solution with 50:50 acetonitrile/water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of 50:50 acetonitrile/water (to maintain volume consistency with the IS method).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Identical to Method 1.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of Sulfacetamide against the concentration of the calibrators.
-
Determine the concentration of Sulfacetamide in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both quantitation methods.
Caption: Workflow for Sulfacetamide Quantitation using the Internal Standard Method.
Caption: Workflow for Sulfacetamide Quantitation using the External Standard Method.
Conclusion
For the quantitative analysis of Sulfacetamide, the use of a 13C6-labeled internal standard is highly recommended, particularly for complex matrices such as plasma. This method provides superior accuracy, precision, and robustness by effectively compensating for variations inherent in the analytical process. While the external standard method is simpler in its calibration approach, it is more susceptible to errors that can compromise the quality of the data. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative results, the investment in a stable isotope-labeled internal standard like this compound is justified by the significant improvement in data reliability.
References
A Comparative Guide to the Purity Validation of Sulfacetamide 13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Sulfacetamide 13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate techniques for their applications.
Introduction
This compound is the 13C6 labeled version of Sulfacetamide, a sulfonamide antibiotic.[1][2] Stable isotope-labeled compounds are essential as internal standards in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The accuracy of these studies hinges on the precise characterization of the internal standard's purity, including its chemical purity, isotopic enrichment, and impurity profile. This guide compares three key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is necessary for the comprehensive validation of this compound. While HPLC is excellent for determining chemical purity, LC-MS is indispensable for assessing isotopic enrichment, and qNMR provides an absolute measure of purity and structural confirmation.
Data Presentation: Purity and Impurity Profile
The following table summarizes the typical purity and impurity data for a batch of this compound as determined by HPLC-UV, compared with a certified non-labeled Sulfacetamide reference standard.
Table 1: Chemical Purity and Impurity Profile by HPLC-UV
| Analyte | Purity (%) | Major Impurity: Sulfanilamide (%) | Other Impurities (%) |
| This compound (Test Sample) | 99.85 | 0.10 | 0.05 |
| Sulfacetamide (Reference Standard) | 99.94 | 0.05 | 0.01 |
Note: Data are representative examples for comparison.
Data Presentation: Isotopic Enrichment
LC-MS is the definitive technique for determining the isotopic enrichment of the labeled compound.
Table 2: Isotopic Enrichment of this compound by LC-MS
| Isotopologue | Relative Abundance (%) |
| M+6 (All 6 Carbons as 13C) | 99.5 |
| M+5 | 0.4 |
| M+4 | <0.1 |
| M+0 (Unlabeled Sulfacetamide) | <0.01 |
Note: Data are representative examples for comparison.
Data Presentation: Absolute Purity by qNMR
qNMR provides an absolute purity value without the need for a specific reference standard of the same compound.
Table 3: Absolute Purity Assessment by Quantitative ¹H NMR (qNMR)
| Method | Analyte | Absolute Purity (%) |
| qNMR | This compound | 99.8 |
Note: Data is a representative example for comparison.
Workflow for Purity Validation
The logical workflow for validating a new batch of this compound involves a sequence of tests to confirm identity, chemical purity, and isotopic enrichment.
Caption: Workflow for the comprehensive purity validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Chemical Purity
This method is used to determine the chemical purity of this compound and to identify and quantify impurities by comparing it to a certified Sulfacetamide reference standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 60:40, v/v) is often effective.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm or 273 nm.[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of the this compound test sample and the Sulfacetamide reference standard in the mobile phase.
-
Generate a calibration curve using a series of dilutions of the reference standard.
-
Inject the test sample and the reference standard solutions into the HPLC system.
-
The purity of this compound is calculated based on the area percentage of the main peak.
-
Impurities, such as Sulfanilamide, are identified by comparing their retention times with those of known impurity standards and quantified using the calibration curve.[3]
-
LC-MS Method for Isotopic Enrichment
This method determines the isotopic distribution and confirms the mass of this compound.
-
Instrumentation: Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Sulfacetamide (M+0) and the 13C6-labeled Sulfacetamide (M+6). The isotopic enrichment is calculated from the relative peak areas of the different isotopologues.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a compound without the need for a structurally identical reference standard.[4][5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have resonances that do not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The absolute purity is calculated using the following formula, taking into account the molar masses, number of protons for each signal, and the weights of the sample and internal standard.
-
Conclusion
The validation of this compound purity requires a combination of orthogonal analytical techniques. HPLC-UV is a robust method for assessing chemical purity and impurity profiles against a reference standard. LC-MS is essential for confirming the molecular weight and, crucially, for determining the isotopic enrichment of the labeled compound. Finally, qNMR offers a powerful, direct measurement of absolute purity, providing an independent verification and adding a high degree of confidence to the overall purity assessment. By employing these methods as outlined, researchers can ensure the quality and reliability of their quantitative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. akjournals.com [akjournals.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Proper Disposal of Sulfacetamide 13C6: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For isotopically labeled compounds such as Sulfacetamide (B1682645) 13C6, it is essential to follow a clearly defined disposal pathway that ensures regulatory compliance and minimizes risk. This guide provides detailed, step-by-step procedures for the safe disposal of Sulfacetamide 13C6, tailored for researchers, scientists, and drug development professionals.
Core Principle: Isotopic Labeling and Waste Classification
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon.[1] Consequently, the presence of the ¹³C6 label in the sulfacetamide molecule does not impart any radiological hazard. The disposal procedures for this compound are therefore identical to those for unlabeled sulfacetamide.[1][2] The primary consideration for disposal is the chemical's classification under hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3][4][5]
Sulfacetamide is not found on the EPA's P or U lists of acute or toxic hazardous wastes.[1][6][7] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. While Safety Data Sheets (SDS) for sulfacetamide indicate it can be an irritant and may have some level of toxicity, it is the responsibility of the waste generator to ultimately determine if the waste meets the specific regulatory criteria.[8][9] As a best practice, and to ensure full compliance, it is recommended to manage this compound waste as a chemical waste to be disposed of through a licensed hazardous waste vendor.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation:
-
Immediately segregate this compound waste at the point of generation.
-
Do not mix sulfacetamide waste with other waste streams, such as non-hazardous trash, sharps, or radioactive waste.
-
Collect halogenated and non-halogenated solvent wastes in separate containers.[10]
-
Aqueous waste should be collected separately from organic solvent waste.[10]
2. Containerization:
-
Use a dedicated and appropriate waste container that is compatible with the chemical nature of the waste. Plastic containers are often preferred.[3][5]
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5]
-
If the original container is used for waste accumulation, ensure it is in good condition.[4] Never use food-grade containers for hazardous waste.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's policy).
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when waste was first added to the container (accumulation start date).
4. Storage (in a Satellite Accumulation Area - SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
The SAA must be under the control of laboratory personnel.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[4][5] For instance, store acids and bases separately.[4]
-
The laboratory is permitted to accumulate up to 55 gallons of hazardous waste in an SAA.[3]
5. Arranging for Disposal:
-
Once the container is full, or before the accumulation time limit is reached (typically within one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][4]
-
Do not pour this compound waste down the drain.[3][10][11] Drain disposal of hazardous chemicals is generally prohibited.[3][11]
-
Disposal will be carried out by a licensed hazardous waste management company, which will typically transport the waste for incineration at a permitted facility.[8]
Decontamination and Spill Control
Proper cleaning of contaminated surfaces and management of spills are crucial for maintaining a safe laboratory environment.
Decontamination of Empty Containers:
-
For non-acutely hazardous waste like sulfacetamide, a container is considered "empty" under RCRA if all wastes have been removed that can be removed by pouring, pumping, or aspirating, and no more than one inch of residue remains on the bottom.
-
It is good practice to rinse the emptied container with a suitable solvent (e.g., water or ethanol, depending on the formulation). The rinsate must be collected and treated as hazardous waste.[10]
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the area of the spill.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For a solid/powder spill, gently cover it with a damp paper towel to avoid generating dust.[2][12] For a liquid spill, use absorbent pads to contain it.
-
Cleanup: Carefully scoop the absorbed or contained material into a designated hazardous waste container.
-
Surface Decontamination: Clean the spill area with soap and water or another appropriate cleaning agent.[2][12] For some pharmaceutical spills, a sequence of 10% bleach solution followed by 1% sodium thiosulfate (B1220275) may be recommended.[12]
-
Waste Disposal: All materials used for the cleanup (gloves, absorbent pads, paper towels) must be placed in the hazardous waste container and disposed of according to the procedures outlined above.[12]
Regulatory and Safety Summary
The following table summarizes the key data points and regulatory considerations for the disposal of this compound.
| Parameter | Guideline / Regulation | Source |
| Waste Classification | Non-radioactive, chemical waste. Not a P or U-listed RCRA waste. Must be evaluated for hazardous characteristics. | [1][7] |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | [3][5] |
| Disposal Method | Collection by a licensed vendor for incineration or other approved treatment. | [8] |
| Drain Disposal | Prohibited for hazardous chemical waste. | [3][11] |
| SAA Storage Limit | Up to 55 gallons of hazardous waste. | [3] |
| SAA Accumulation Time | Up to 12 months for partially filled containers, as long as volume limits are not exceeded. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 2. Cleaning up spills [myhealth.alberta.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Safeguarding Your Research: A Guide to Handling Sulfacetamide 13C6
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential, procedural information for the safe handling and disposal of Sulfacetamide 13C6 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize exposure risks and ensure a safe working environment. Sulfacetamide is classified as a hazardous substance, causing skin and eye irritation, and may lead to sensitization upon contact.[1][2][3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Inspected prior to use, satisfying EU Directive 89/686/EEC and EN 374[4] |
| Body | Laboratory coat or impervious clothing | Fire/flame resistant options should be considered[4][5] |
| Respiratory | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | To be used as a backup to engineering controls, especially if dust is generated[4] |
Note: Always inspect PPE for integrity before use and replace if damaged.
Operational Workflow for Handling this compound
Following a systematic procedure from preparation to disposal is paramount for safety and research integrity.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or another form of local exhaust ventilation is highly recommended to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][6]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for sulfacetamide.[1][2][4][6]
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid the generation of dust and aerosols.[4]
-
Personal Contact: Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.[1]
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Weighing and Transfer: When weighing or transferring the powder, do so within a fume hood or a ventilated balance enclosure.
-
Container Management: Keep the container tightly closed when not in use.[2][4] Store in a cool, dry, and well-ventilated area.[1][2]
Spill and Emergency Response
-
Minor Spill:
-
Major Spill:
-
Evacuate the area and alert emergency services.
-
Prevent the spillage from entering drains or water courses.[1]
-
-
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][4][7] Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Plan
-
Waste Classification: this compound waste is considered hazardous chemical waste.
-
Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[1] Acceptable disposal methods include:
-
Incineration in a licensed facility equipped with an afterburner and scrubber.
-
Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical waste.[1]
-
-
Container Disposal: Empty containers may still contain residual dust and should be treated as hazardous.[1] Decontaminate them before disposal or recycling. If they cannot be sufficiently cleaned, puncture them to prevent reuse and dispose of them at an authorized landfill.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. media.allergan.com [media.allergan.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
